Product packaging for (2S,3S)-(-)-Glucodistylin(Cat. No.:CAS No. 129212-92-6)

(2S,3S)-(-)-Glucodistylin

Cat. No.: B134478
CAS No.: 129212-92-6
M. Wt: 466.4 g/mol
InChI Key: FVQOMEDMFUMIMO-FHVPTPGYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Taxifolin-3-glucopyranoside has been reported in Fagus sylvatica, Morus alba, and other organisms with data available.
from root-sprouts of Agrimonia pilosa Ledeb;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O12 B134478 (2S,3S)-(-)-Glucodistylin CAS No. 129212-92-6

Properties

IUPAC Name

(2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-27,29-30H,6H2/t13-,15-,17+,18-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQOMEDMFUMIMO-FHVPTPGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156095
Record name Taxifolin-3-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129212-92-6
Record name Taxifolin-3-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129212926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taxifolin-3-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2S,3S)-(-)-Glucodistylin: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-(-)-Glucodistylin, a naturally occurring flavanonol glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of diabetic complications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, with a focus on its role as an inhibitor of aldose reductase. Detailed experimental protocols and visual representations of its mechanism of action are included to support further research and drug development efforts.

Chemical Structure and Properties

This compound is classified as a flavonoid, a diverse group of plant secondary metabolites. Its structure consists of a C6-C3-C6 backbone, characteristic of flavonoids, with a glucose moiety attached.

Chemical Identifiers:

  • IUPAC Name: (2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chroman-4-one

  • CAS Number: 129212-92-6[1]

  • Molecular Formula: C21H22O12[2]

  • Molecular Weight: 466.4 g/mol [2][3]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Physical Description Powder[3]
Melting Point 169 - 171 °C[2]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[3]
Purity ≥98% (Commercially available)[3]

Natural Sources:

This compound has been isolated from various plant sources, including:

  • The herbs of Agrimonia pilosa[3]

  • The bark of Quercus acutissima[4][5]

  • European beeches (Fagus sylvatica)[3]

Biological Activity: Inhibition of Aldose Reductase

The most well-documented biological activity of this compound is its potent and specific inhibition of the enzyme aldose reductase.[4][5] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol.

The Polyol Pathway and Diabetic Complications

Under normoglycemic conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states, such as diabetes mellitus, the increased intracellular glucose concentration leads to a significant flux of glucose through the polyol pathway. The accumulation of sorbitol, an osmotically active sugar alcohol, in insulin-insensitive tissues (e.g., nerves, retina, lens, and kidney) is a key pathogenic factor in the development of long-term diabetic complications, including neuropathy, retinopathy, cataracts, and nephropathy.

The enzymatic conversion of glucose to sorbitol by aldose reductase consumes NADPH, a crucial cofactor for glutathione (B108866) reductase, which is essential for regenerating the antioxidant glutathione (GSH). The depletion of NADPH and GSH compromises the cell's antioxidant defense system, leading to increased oxidative stress.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Glycolysis Glycolysis Glucose->Glycolysis Hexokinase Fructose (B13574) Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy, Cataracts, Nephropathy) Sorbitol->Diabetic_Complications Oxidative_Stress Oxidative Stress Sorbitol->Oxidative_Stress NADPH Depletion

Mechanism of Inhibition

This compound has been shown to exhibit an uncompetitive inhibitory activity against human recombinant aldose reductase.[4] This mode of inhibition implies that the inhibitor binds only to the enzyme-substrate complex, not to the free enzyme.

Inhibition_Mechanism E Aldose Reductase (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Glucose (S) ES->E + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) (Inactive) ES->ESI + I P Sorbitol (P) I Glucodistylin (I) ESI->ES

Quantitative Inhibitory Activity

The inhibitory potency of this compound against human recombinant aldose reductase (HRAR) and its effect on sorbitol accumulation are summarized below.

ParameterValueSource
IC50 (HRAR) 7.2 µM[4]
Sorbitol Accumulation Inhibition 48.84% at 50 µM[4]

Experimental Protocols

Isolation of this compound from Quercus acutissima Bark

A general workflow for the isolation and purification of this compound from the bark of Quercus acutissima is outlined below. This process typically involves solvent extraction followed by chromatographic separation.

Isolation_Workflow start Dried Bark of Quercus acutissima extraction Aqueous Acetone Extraction start->extraction concentration Concentration under Reduced Pressure extraction->concentration partition Solvent Partitioning (e.g., with Ethyl Acetate) concentration->partition chromatography Column Chromatography (e.g., Sephadex LH-20, HPLC) partition->chromatography purification Purification and Crystallization chromatography->purification end This compound purification->end

Human Recombinant Aldose Reductase (HRAR) Inhibition Assay

The following protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against HRAR.

Materials:

  • Human recombinant aldose reductase (HRAR)

  • NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)

  • DL-Glyceraldehyde (substrate)

  • Sodium phosphate buffer (pH 6.2)

  • Test compound (this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing sodium phosphate buffer, NADPH, and the HRAR enzyme solution.

  • Add various concentrations of this compound (or other test compounds) to the wells. A control group without any inhibitor should be included.

  • Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a short period.

  • Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

  • Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the initial velocity of the reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition for each concentration relative to the control.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Sorbitol Accumulation Assay in Rat Lens

This ex vivo assay measures the ability of a compound to inhibit the accumulation of sorbitol in intact rat lenses cultured in a high-glucose medium.

Materials:

  • Freshly isolated rat lenses

  • Culture medium (e.g., M199)

  • High concentration of glucose (e.g., 50 mM)

  • Test compound (this compound)

  • Sorbitol dehydrogenase

  • NAD+

  • Spectrophotometer or fluorometer

Procedure:

  • Isolate lenses from rats and place them in a culture medium.

  • Incubate the lenses in a medium containing a high concentration of glucose, with and without various concentrations of this compound.

  • After the incubation period, homogenize the lenses.

  • Boil the homogenate to stop enzymatic reactions and precipitate proteins.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure the sorbitol content in the supernatant. This is often done by an enzymatic assay where sorbitol is converted to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH. The amount of NADH produced, which is proportional to the sorbitol concentration, can be measured spectrophotometrically or fluorometrically.

  • Calculate the percentage of inhibition of sorbitol accumulation for each concentration of the test compound compared to the control (high glucose without inhibitor).

Conclusion and Future Directions

This compound has demonstrated significant potential as a lead compound for the development of therapeutic agents targeting diabetic complications. Its well-defined chemical structure, coupled with its potent and specific inhibitory activity against aldose reductase, makes it an attractive candidate for further investigation. Future research should focus on in vivo efficacy studies to validate its therapeutic potential in animal models of diabetes. Additionally, structure-activity relationship (SAR) studies could lead to the design of even more potent and selective inhibitors. The detailed protocols and information provided in this guide are intended to facilitate these research endeavors and accelerate the translation of this promising natural product into a clinically effective treatment.

References

Unveiling the Natural Origins of (2S,3S)-(-)-Glucodistylin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and biological significance of (2S,3S)-(-)-Glucodistylin, a flavanol glycoside of interest to the pharmaceutical and scientific communities. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.

Introduction

This compound is a naturally occurring flavanol glycoside that has garnered attention for its potential therapeutic properties. As a specific stereoisomer, its biological activity is of considerable interest, particularly in the context of metabolic disorders. This guide synthesizes the current scientific knowledge regarding its natural provenance, methods for its extraction and analysis, and its known biological targets.

Primary Natural Source: Quercus acutissima

The principal documented natural source of this compound is the bark of the sawtooth oak, Quercus acutissima.[1][2] This deciduous tree is native to East Asia and is utilized in traditional medicine. Scientific studies have successfully isolated and identified this compound from aqueous acetone (B3395972) extracts of the bark of this species.[1]

While Quercus acutissima is the only confirmed source of this compound to date, other species within the Quercus genus are rich in a variety of polyphenolic compounds, including other flavonoids and tannins.[3][4][5] The phytochemical profile of Quercus acutissima bark includes a diverse array of bioactive molecules, as detailed in the table below.

Quantitative Data on Phytochemicals from Quercus acutissima Bark
Compound CategoryCompound NamePlant PartExtraction SolventConcentration/YieldReference
Flavanol GlycosideThis compound BarkAqueous AcetoneNot specified in literature[1]
GallotanninTetragalloyl glucoseBarkNot specifiedInhibited 5α-reductase[6]
GallotanninPentagalloyl glucoseBarkNot specifiedStrong 5α-reductase inhibitor[6]
EllagitanninEugeniinBarkNot specifiedInhibited 5α-reductase[6]
EllagitanninCasuarininBarkNot specifiedInhibited 5α-reductase[6]
EllagitanninCastalaginBarkNot specifiedInhibited 5α-reductase[6]
Flavonoid(-)-Epicatechin gallateBarkNot specifiedInhibited 5α-reductase[6]
Flavonoid(-)-Epigallocatechin gallateBarkNot specifiedInhibited 5α-reductase[6]
Phenolic AcidGallic AcidLeaves, BarkVariousPresent[3]

Experimental Protocols

The following sections outline generalized yet detailed methodologies for the extraction, isolation, and quantification of this compound from Quercus acutissima bark, based on established techniques for flavonoid glycosides.

Extraction of this compound

The initial step involves the extraction of the compound from the plant matrix. An aqueous acetone solution is the documented solvent for this process.[1]

Protocol: Aqueous Acetone Extraction

  • Sample Preparation: Collect fresh bark from Quercus acutissima. Clean the bark to remove any debris and dry it in a shaded, well-ventilated area until brittle. Grind the dried bark into a coarse powder.

  • Extraction:

    • Macerate the powdered bark (100 g) with 70% aqueous acetone (1 L) at room temperature for 24 hours with occasional stirring.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process with the residue two more times to ensure exhaustive extraction.

    • Combine the filtrates.

  • Solvent Removal: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude aqueous extract.

  • Lyophilization: Freeze-dry the aqueous extract to obtain a powdered crude extract.

Workflow for Extraction of this compound

Extraction_Workflow Start Quercus acutissima Bark Grinding Grinding Start->Grinding Extraction Maceration with 70% Aqueous Acetone Grinding->Extraction Filtration Filtration Extraction->Filtration Residue Bark Residue Filtration->Residue Filtrate Combined Filtrates Filtration->Filtrate Evaporation Rotary Evaporation Filtrate->Evaporation Crude_Extract Crude Aqueous Extract Evaporation->Crude_Extract Lyophilization Lyophilization Crude_Extract->Lyophilization Final_Product Powdered Crude Extract Lyophilization->Final_Product

Caption: Workflow for the extraction of this compound from Quercus acutissima bark.

Isolation and Purification

Following extraction, the crude extract is subjected to chromatographic techniques to isolate this compound.

Protocol: Chromatographic Isolation

  • Column Chromatography:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the dissolved extract onto a silica (B1680970) gel column.

    • Elute the column with a gradient solvent system, such as n-hexane-ethyl acetate, followed by ethyl acetate-methanol, to separate fractions based on polarity.

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualizing with a UV lamp and/or staining reagents.

  • Preparative HPLC: Pool the fractions containing the compound of interest and subject them to preparative High-Performance Liquid Chromatography (HPLC) for final purification. A C18 column is typically used with a mobile phase gradient of water (containing 0.1% formic acid) and acetonitrile.

Quantitative Analysis by HPLC

The concentration of this compound in the extract can be determined using a validated HPLC method.[7][8]

Protocol: HPLC Quantification

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration. Create a series of standard solutions by serial dilution to generate a calibration curve.

  • Sample Preparation: Accurately weigh the crude extract, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of the pure compound (typically around 280 nm for flavanols).

    • Injection Volume: 20 µL.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathway

This compound exhibits significant biological activity as an inhibitor of the enzyme aldose reductase.[1] Specifically, it has been shown to be an uncompetitive inhibitor of human recombinant aldose reductase with an IC50 value of 7.2 μM.[1]

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications. By inhibiting aldose reductase, this compound can potentially mitigate the downstream detrimental effects.

The Polyol Pathway and Inhibition by this compound

Polyol_Pathway cluster_0 Polyol Pathway cluster_1 Inhibitory Action Glucose Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Substrate Sorbitol Sorbitol SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase Substrate Fructose Fructose AldoseReductase->Sorbitol Product NADP NADP+ AldoseReductase->NADP SorbitolDehydrogenase->Fructose Product NADH NADH SorbitolDehydrogenase->NADH NADPH NADPH NADPH->AldoseReductase NAD NAD+ NAD->SorbitolDehydrogenase Glucodistylin This compound Glucodistylin->AldoseReductase Uncompetitive Inhibition

Caption: The polyol pathway and the inhibitory action of this compound on aldose reductase.

Conclusion

This compound, isolated from the bark of Quercus acutissima, presents a promising lead compound for the development of aldose reductase inhibitors. This technical guide provides a foundational understanding of its natural source, methodologies for its isolation and quantification, and its mechanism of action. Further research is warranted to fully elucidate its therapeutic potential, establish a comprehensive quantitative profile in its natural source, and explore other potential botanical origins.

References

Unveiling the Blueprint of a Natural Protector: A Technical Guide to the Putative Biosynthesis of (2S,3S)-(-)-Glucodistylin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3S)-(-)-Glucodistylin, a dihydroflavonol glycoside, is a natural product with potential pharmacological applications. Despite its interesting structure and biological relevance, the precise biosynthetic pathway of this compound has not been fully elucidated in scientific literature. This technical guide synthesizes current knowledge of flavonoid biosynthesis to propose a putative pathway for its formation. By dissecting the molecular architecture of this compound, we can infer a series of enzymatic transformations from common metabolic precursors. This document outlines this hypothesized pathway, identifies the key enzyme classes likely involved, and provides generalized experimental protocols for its investigation. This guide serves as a foundational resource for researchers aiming to unravel the complete biosynthesis of this compound, which could pave the way for its biotechnological production and the development of novel therapeutics.

Introduction

This compound is a flavonoid, a large class of plant secondary metabolites known for their diverse biological activities. Specifically, it is a dihydroflavonol O-glycoside. The core structure, known as the aglycone, is distylin, which is glycosylated with a glucose moiety. Flavonoids are synthesized via the phenylpropanoid pathway, a well-established metabolic route in plants that converts the amino acid L-phenylalanine into a variety of phenolic compounds.

While the general steps of flavonoid biosynthesis are known, the specific enzymes and regulatory mechanisms for the production of individual compounds like this compound are often species-specific and require dedicated research for their elucidation. This guide aims to provide a robust hypothesis for this pathway to stimulate and direct future research efforts.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages:

  • Formation of the Aglycone ((2R,3R)-Taxifolin): This involves the core flavonoid biosynthetic pathway, starting from the general phenylpropanoid pathway. Note that the stereochemistry of the precursor taxifolin (B1681242) is (2R, 3R), which is the common enantiomer in plants.

  • Glycosylation: The attachment of a glucose molecule to the taxifolin backbone to yield this compound. The change in the indicated stereochemistry from the precursor to the final product is noteworthy and may suggest a specific enzymatic mechanism or that the naming conventions differ based on the glycosylation. However, based on the IUPAC name of Glucodistylin, the core dihydroflavonol is taxifolin.

The proposed pathway is initiated from the primary metabolite L-phenylalanine.

Phenylpropanoid Pathway and Chalcone (B49325) Formation

The pathway begins with the deamination of L-phenylalanine to cinnamic acid, which is then hydroxylated to p-coumaric acid. This is subsequently activated to its CoA-thioester, p-coumaroyl-CoA, a key precursor for flavonoid synthesis.

A pivotal step is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by Chalcone Synthase (CHS) , to form naringenin (B18129) chalcone.

Formation of the Dihydroflavonol Core

Naringenin chalcone undergoes stereospecific cyclization, catalyzed by Chalcone Isomerase (CHI) , to produce (2S)-naringenin. This flavanone (B1672756) is a central intermediate in flavonoid biosynthesis.

(2S)-Naringenin is then hydroxylated at the 3-position of the C-ring by Flavanone 3-Hydroxylase (F3H) to yield (2R,3R)-dihydrokaempferol. Subsequently, Flavonoid 3'-Hydroxylase (F3'H) introduces a hydroxyl group at the 3'-position of the B-ring to form the immediate aglycone precursor, (2R,3R)-taxifolin (also known as dihydroquercetin).

Glycosylation of Taxifolin

The final step is the transfer of a glucose moiety from a UDP-glucose donor to the 3-hydroxyl group of taxifolin. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT) . The stereospecificity of this enzyme would be responsible for the formation of the this compound isomer.

Visualizing the Putative Pathway

The following diagrams illustrate the proposed biosynthetic route from L-phenylalanine to this compound.

Putative_Biosynthesis_of_Glucodistylin_Part1 cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid_core Core Flavonoid Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone p-Coumaroyl-CoA->Naringenin chalcone CHS (2S)-Naringenin (2S)-Naringenin Naringenin chalcone->(2S)-Naringenin CHI 3x Malonyl-CoA 3x Malonyl-CoA 3x Malonyl-CoA->Naringenin chalcone

Caption: Initial steps of the proposed biosynthetic pathway, from L-phenylalanine to (2S)-Naringenin.

Putative_Biosynthesis_of_Glucodistylin_Part2 cluster_dihydroflavonol_synthesis Dihydroflavonol and Glycoside Formation (2S)-Naringenin (2S)-Naringenin (2R,3R)-Dihydrokaempferol (2R,3R)-Dihydrokaempferol (2S)-Naringenin->(2R,3R)-Dihydrokaempferol F3H (2R,3R)-Taxifolin (2R,3R)-Taxifolin (2R,3R)-Dihydrokaempferol->(2R,3R)-Taxifolin F3'H This compound This compound (2R,3R)-Taxifolin->this compound UGT UDP-Glucose UDP-Glucose UDP-Glucose->this compound

Caption: Final steps in the proposed biosynthesis of this compound from (2S)-Naringenin.

Quantitative Data

As the biosynthetic pathway for this compound is not yet experimentally determined, no specific quantitative data for enzyme kinetics, reaction yields, or metabolite concentrations are available in the literature. The following table is a template for how such data could be presented once it becomes available through experimental research.

EnzymeSubstrate(s)Product(s)K_m (µM)k_cat (s⁻¹)V_max (µmol/min/mg)Optimal pHOptimal Temp (°C)
PAL L-PhenylalanineCinnamic acidData NAData NAData NAData NAData NA
C4H Cinnamic acidp-Coumaric acidData NAData NAData NAData NAData NA
4CL p-Coumaric acid, CoA, ATPp-Coumaroyl-CoAData NAData NAData NAData NAData NA
CHS p-Coumaroyl-CoA, 3x Malonyl-CoANaringenin chalconeData NAData NAData NAData NAData NA
CHI Naringenin chalcone(2S)-NaringeninData NAData NAData NAData NAData NA
F3H (2S)-Naringenin(2R,3R)-DihydrokaempferolData NAData NAData NAData NAData NA
F3'H (2R,3R)-Dihydrokaempferol(2R,3R)-TaxifolinData NAData NAData NAData NAData NA
UGT (2R,3R)-Taxifolin, UDP-GlucoseThis compoundData NAData NAData NAData NAData NA

Generalized Experimental Protocols for Pathway Elucidation

The following protocols provide a general framework for researchers to investigate the proposed biosynthetic pathway of this compound in a plant species known to produce it.

Identification of Candidate Genes
  • Transcriptome Analysis:

    • Grow the source plant under conditions known to induce flavonoid production.

    • Extract total RNA from tissues where Glucodistylin is abundant (e.g., leaves, flowers).

    • Perform high-throughput RNA sequencing (RNA-seq) to generate a transcriptome library.

    • Identify candidate genes for PAL, C4H, 4CL, CHS, CHI, F3H, F3'H, and UGTs by sequence homology to known genes from other species using BLAST analysis.

    • Perform differential gene expression analysis to identify genes that are upregulated in tissues with high Glucodistylin content.

Gene_Identification_Workflow Plant Tissue Collection Plant Tissue Collection Total RNA Extraction Total RNA Extraction Plant Tissue Collection->Total RNA Extraction RNA Sequencing (RNA-seq) RNA Sequencing (RNA-seq) Total RNA Extraction->RNA Sequencing (RNA-seq) RNA-seq RNA-seq Transcriptome Assembly Transcriptome Assembly RNA-seq->Transcriptome Assembly Differential Expression Analysis Differential Expression Analysis RNA-seq->Differential Expression Analysis Gene Annotation (BLAST) Gene Annotation (BLAST) Transcriptome Assembly->Gene Annotation (BLAST) Candidate Gene Identification Candidate Gene Identification Gene Annotation (BLAST)->Candidate Gene Identification Prioritization of Candidates Prioritization of Candidates Candidate Gene Identification->Prioritization of Candidates Differential Expression Analysis->Prioritization of Candidates Functional Characterization Functional Characterization Prioritization of Candidates->Functional Characterization

Caption: Workflow for the identification of candidate genes involved in biosynthesis.

Functional Characterization of Enzymes
  • Heterologous Expression:

    • Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

    • Transform the expression host with the recombinant plasmids.

    • Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

    • Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • In Vitro Enzyme Assays:

    • Prepare a reaction mixture containing the purified enzyme, the putative substrate (e.g., (2R,3R)-taxifolin for a candidate UGT), and any necessary co-factors (e.g., UDP-glucose).

    • Incubate the reaction at an optimal temperature and for a specific time.

    • Stop the reaction and analyze the products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing the retention time and mass spectrum with an authentic standard of this compound.

    • Determine enzyme kinetic parameters (K_m, V_max) by varying the substrate concentration.

Enzyme_Characterization_Workflow Candidate Gene Candidate Gene Cloning into Expression Vector Cloning into Expression Vector Candidate Gene->Cloning into Expression Vector Heterologous Expression\n(e.g., E. coli) Heterologous Expression (e.g., E. coli) Cloning into Expression Vector->Heterologous Expression\n(e.g., E. coli) Protein Purification Protein Purification Heterologous Expression\n(e.g., E. coli)->Protein Purification In Vitro Enzyme Assay In Vitro Enzyme Assay Protein Purification->In Vitro Enzyme Assay Product Analysis\n(HPLC, LC-MS) Product Analysis (HPLC, LC-MS) In Vitro Enzyme Assay->Product Analysis\n(HPLC, LC-MS) Confirmation of Enzyme Function Confirmation of Enzyme Function Product Analysis\n(HPLC, LC-MS)->Confirmation of Enzyme Function

Caption: Experimental workflow for the functional characterization of biosynthetic enzymes.

Conclusion and Future Outlook

This guide presents a scientifically grounded, albeit putative, biosynthetic pathway for this compound. The proposed pathway, rooted in the well-understood principles of flavonoid biosynthesis, provides a clear roadmap for future research. The immediate next steps should involve the identification and functional characterization of the specific enzymes, particularly the terminal UDP-glycosyltransferase, from a Glucodistylin-producing plant species. Elucidating the complete pathway will not only be a significant contribution to our understanding of plant secondary metabolism but will also enable the metabolic engineering of microorganisms or plants for the sustainable production of this potentially valuable compound. Such efforts could unlock its full therapeutic potential for the benefit of human health.

(2S,3S)-(-)-Glucodistylin: A Technical Guide on its Aldose Reductase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-(-)-Glucodistylin is a flavanol glycoside that has been isolated from the bark of Quercus acutissima, the sawtooth oak. As a member of the flavonoid family, it has been investigated for its potential therapeutic properties. This technical guide provides a focused overview of the currently documented biological activity of this compound, with a specific emphasis on its role as an inhibitor of aldose reductase, an enzyme implicated in the complications of diabetes.

Core Biological Activity: Aldose Reductase Inhibition

The primary and most well-documented biological activity of this compound is its potent and uncompetitive inhibition of human recombinant aldose reductase.[1][2] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[3] Under hyperglycemic conditions, the increased flux through this pathway and the subsequent accumulation of intracellular sorbitol are strongly associated with the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[3][4] By inhibiting aldose reductase, this compound demonstrates potential for mitigating these long-term complications of diabetes.

Quantitative Data on Biological Activity

The inhibitory potency of this compound against human recombinant aldose reductase and its effect on sorbitol accumulation have been quantified as follows:

Biological ActivityParameterValueConcentrationReference
Aldose Reductase InhibitionIC507.2 µMN/A[1][2]
Sorbitol Accumulation Inhibition% Inhibition48.84%50 µM[1][2]

Signaling Pathway Context

The therapeutic potential of this compound as an aldose reductase inhibitor is best understood in the context of the polyol pathway of glucose metabolism.

Polyol_Pathway Glucose Glucose AR Aldose Reductase Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose NADPH NADPH NADPH->AR NADP NADP+ NAD NAD+ NAD->SDH NADH NADH AR->Sorbitol AR->NADP SDH->Fructose SDH->NADH Glucodistylin This compound Glucodistylin->AR

Polyol Pathway Inhibition by Glucodistylin

Experimental Protocols

While the full, detailed experimental protocols from the original study are not publicly available, the methodologies can be inferred from standard biochemical assays for aldose reductase inhibition and sorbitol accumulation.

Human Recombinant Aldose Reductase (hrAR) Inhibition Assay

This in vitro assay quantifies the ability of a compound to inhibit the enzymatic activity of aldose reductase. The activity is typically measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as the enzyme reduces a substrate.

Probable Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.067 M phosphate (B84403) buffer (pH 6.2).

    • Cofactor Solution: NADPH prepared in the assay buffer.

    • Substrate Solution: DL-glyceraldehyde prepared in the assay buffer.

    • Enzyme Solution: Human recombinant aldose reductase diluted in the assay buffer.

    • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Procedure:

    • Reactions are set up in a 96-well microplate.

    • Each well contains the phosphate buffer, NADPH solution, and varying concentrations of this compound or a vehicle control.

    • The mixture is pre-incubated before initiating the reaction by adding the enzyme solution.

    • The reaction is started by the addition of the DL-glyceraldehyde substrate.

    • The decrease in absorbance at 340 nm is monitored over time using a microplate reader.

  • Data Analysis:

    • The rate of NADPH oxidation is calculated from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is determined for each concentration of the test compound relative to the vehicle control.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound's concentration and fitting the data to a dose-response curve.

Cellular Sorbitol Accumulation Assay

This cell-based assay measures the ability of a compound to prevent the accumulation of intracellular sorbitol in response to a high glucose load.

Probable Methodology:

  • Cell Culture: A suitable cell line, such as human umbilical vein endothelial cells (HUVECs) or retinal cells, is cultured to near confluency in appropriate growth media.

  • Experimental Treatment:

    • The cells are incubated in a high-glucose medium to induce sorbitol production via the polyol pathway.

    • Concurrently, cells are treated with various concentrations of this compound or a vehicle control.

  • Cell Lysis and Sample Preparation:

    • After the incubation period, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

    • The cells are then lysed to release their intracellular contents.

    • The cell lysate is centrifuged to remove cellular debris.

  • Sorbitol Quantification:

    • The concentration of sorbitol in the supernatant is determined using a commercially available sorbitol assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorescent product.

    • The absorbance or fluorescence is measured with a microplate reader.

  • Data Analysis:

    • A standard curve is generated using known concentrations of sorbitol.

    • The sorbitol concentration in each sample is calculated from the standard curve and normalized to the total protein content of the lysate.

    • The percentage inhibition of sorbitol accumulation is calculated for each concentration of the test compound relative to the high-glucose control.

Aldose_Reductase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer, NADPH, and Substrate A1 Add Buffer, NADPH, and Glucodistylin to 96-well plate P1->A1 P2 Prepare hrAR Enzyme Solution A3 Initiate reaction with Substrate and Enzyme P2->A3 P3 Prepare Serial Dilutions of Glucodistylin P3->A1 A2 Pre-incubate A1->A2 A2->A3 A4 Monitor Absorbance at 340 nm A3->A4 D1 Calculate Rate of NADPH Oxidation A4->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 Value D2->D3

Workflow for Aldose Reductase Inhibition Assay

Conclusion and Future Directions

The available scientific literature strongly indicates that this compound is a potent, uncompetitive inhibitor of human recombinant aldose reductase. This singular, well-characterized biological activity positions it as a compound of interest for the development of therapeutics aimed at preventing or treating the chronic complications of diabetes mellitus.

Further research is warranted to explore other potential biological activities of this compound, such as its antioxidant and anti-inflammatory properties, which are common among flavonoids. In vivo studies are also necessary to validate its efficacy and safety as a potential therapeutic agent. A comprehensive investigation into its pharmacokinetic and pharmacodynamic profiles will be crucial for its translation from a promising lead compound to a clinical candidate.

References

(2S,3S)-(-)-Glucodistylin: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3S)-(-)-Glucodistylin is a flavanol glycoside first identified in the bark of the sawtooth oak, Quercus acutissima. This document provides a comprehensive overview of the discovery, isolation, and known biological activity of this compound. It details plausible experimental protocols for its extraction and purification and presents its inhibitory effects on the aldose reductase enzyme within the polyol pathway, a key target in diabetic complications research. Quantitative data is summarized, and the relevant biological pathway is visualized to support further research and development efforts.

Discovery and Source

This compound was first reported as a novel natural product isolated from an aqueous acetone (B3395972) extract of the bark of Quercus acutissima by Lee et al. in 2011. In their study, this flavanol glycoside was identified along with other known polyphenolic compounds, including gallate, (+)-catechin, and (+)-gallocatechin.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₁H₂₂O₁₂PubChem
Molecular Weight 466.4 g/mol PubChem
Appearance SolidPubChem
Melting Point 169 - 171 °CPubChem

Biological Activity and Quantitative Data

This compound has demonstrated significant inhibitory activity against recombinant human aldose reductase, a key enzyme in the polyol pathway. This pathway is implicated in the pathogenesis of diabetic complications. The known quantitative biological data for Glucodistylin is presented below.

ParameterValueConditionsSource
IC₅₀ (Aldose Reductase Inhibition) 7.2 μMRecombinant human aldose reductase
Sorbitol Accumulation Inhibition 48.84%at 50 μM

Experimental Protocols

While the specific, detailed experimental protocol from the original discovery paper by Lee et al. (2011) is not publicly available, a generalized procedure for the isolation of flavonoids from Quercus bark can be constructed based on established methodologies.

Extraction of this compound from Quercus acutissima Bark

This protocol outlines a plausible method for the extraction and purification of Glucodistylin.

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification start Dried and Powdered Quercus acutissima Bark extraction Maceration with Aqueous Acetone start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Aqueous Acetone Extract concentration->crude_extract Yields partitioning Sequential Partitioning with n-Hexane, Chloroform (B151607), Ethyl Acetate (B1210297), and n-Butanol crude_extract->partitioning fractions Collect Ethyl Acetate and n-Butanol Fractions partitioning->fractions active_fractions Bioactive Fractions fractions->active_fractions Bioassay Guided column_chrom Silica (B1680970) Gel Column Chromatography active_fractions->column_chrom sephadex Sephadex LH-20 Column Chromatography column_chrom->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc isolated_compound This compound prep_hplc->isolated_compound

Figure 1: Generalized workflow for the isolation of this compound.

Methodology:

  • Preparation of Plant Material: The bark of Quercus acutissima is collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered bark is macerated with an aqueous acetone solution (e.g., 70% acetone) at room temperature for an extended period (e.g., 48-72 hours) with occasional agitation. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the acetone, yielding a crude aqueous extract.

  • Solvent Partitioning: The crude aqueous extract is subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This separates compounds based on their polarity. Flavonoid glycosides like Glucodistylin are expected to partition into the more polar ethyl acetate and n-butanol fractions.

  • Column Chromatography: The bioactive fractions (as determined by preliminary assays for aldose reductase inhibition) are subjected to column chromatography over a silica gel stationary phase. A gradient elution system, for example, with a mixture of chloroform and methanol (B129727) of increasing polarity, is used to separate the components.

  • Further Purification: Fractions containing the compound of interest are further purified using Sephadex LH-20 column chromatography, which separates molecules based on size and polarity.

  • Final Purification: Final purification to yield this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system.

Structure Elucidation

The structure of the isolated compound would be elucidated using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments would be conducted to determine the chemical structure:

    • ¹H NMR: To identify the number and types of protons and their neighboring environments.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to piece together the overall structure of the molecule, including the stereochemistry.

Note: The specific NMR and MS data for this compound are not available in the public domain from the conducted searches.

Signaling Pathway and Mechanism of Action

This compound acts as an inhibitor of aldose reductase, the first and rate-limiting enzyme in the polyol pathway. This pathway is a minor route for glucose metabolism that becomes significant under hyperglycemic conditions, such as in diabetes.

Under normal glucose levels, the majority of cellular glucose is phosphorylated by hexokinase and enters glycolysis. However, in a state of hyperglycemia, the excess glucose is shunted into the polyol pathway. Aldose reductase reduces glucose to sorbitol, a sugar alcohol. This reaction consumes the cofactor NADPH. Sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase, a reaction that reduces NAD⁺ to NADH.

The accumulation of sorbitol leads to osmotic stress within cells that do not depend on insulin (B600854) for glucose uptake, such as those in the lens, retina, nerves, and kidneys.[1] This osmotic stress is a contributing factor to the development of diabetic complications like cataracts, retinopathy, neuropathy, and nephropathy.[1]

By inhibiting aldose reductase, this compound prevents the conversion of excess glucose to sorbitol, thereby mitigating the downstream detrimental effects of the polyol pathway.

G cluster_pathway Polyol Pathway in Hyperglycemia cluster_effects Pathophysiological Effects Glucose Excess Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Glucodistylin This compound AldoseReductase Aldose Reductase Glucodistylin->AldoseReductase Inhibits OxidativeStress Oxidative Stress (NADPH depletion) DiabeticComplications Diabetic Complications (Retinopathy, Neuropathy, etc.) OsmoticStress->DiabeticComplications OxidativeStress->DiabeticComplications

References

(2S,3S)-(-)-Glucodistylin: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (2S,3S)-(-)-Glucodistylin, a naturally occurring flavanol glycoside. Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for its precise determination. Additionally, this guide explores the compound's interaction with the polyol pathway, a key signaling cascade in diabetic complications, and presents a visual representation of this interaction.

Core Focus: Solubility of this compound

This compound is a flavonoid glycoside, and its solubility is largely dictated by the presence of the glucose moiety, which significantly influences its polarity.

Qualitative Solubility Data

General Solubility Profile:

  • Soluble in:

    • Dimethyl Sulfoxide (DMSO)

    • Pyridine

    • Methanol

    • Ethanol

  • Likely Soluble in:

    • Water (typical for flavonoid glycosides)[1]

    • Aqueous-organic solvent mixtures (e.g., aqueous acetone)

  • Likely Insoluble in:

    • Non-polar organic solvents (e.g., hexane, chloroform)[1]

This profile suggests that this compound is a polar molecule, a characteristic conferred by its multiple hydroxyl groups and the attached glucose unit.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the shake-flask method is a reliable and widely accepted technique.[2][3] The following protocol provides a detailed methodology for determining the equilibrium solubility of this compound in various solvents.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring that a visible amount of solid remains undissolved.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

  • Quantitative Analysis:

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Data Reporting:

    • Calculate the solubility of this compound in the respective solvent, expressed in units such as mg/mL or mol/L.

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of aldose reductase.[4][5] This enzyme is the first and rate-limiting step in the polyol pathway of glucose metabolism.[5][6][7] Under hyperglycemic conditions, the increased flux through the polyol pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[5][7] By inhibiting aldose reductase, this compound can potentially mitigate the downstream detrimental effects of this pathway.

Polyol Pathway and Inhibition by this compound

The following diagram illustrates the polyol pathway and the point of inhibition by this compound.

Polyol_Pathway cluster_0 Polyol Pathway Glucose Glucose Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase NADPH -> NADP+ Sorbitol Sorbitol Diabetic_Complications Diabetic Complications (Neuropathy, Nephropathy, Retinopathy) Sorbitol->Diabetic_Complications Osmotic Stress & Oxidative Stress Sorbitol_Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol_Dehydrogenase NAD+ -> NADH Fructose Fructose Fructose->Diabetic_Complications Advanced Glycation End-products (AGEs) Glucodistylin This compound Glucodistylin->Aldose_Reductase Inhibition Aldose_Reductase->Sorbitol Sorbitol_Dehydrogenase->Fructose

Caption: Polyol pathway and the inhibitory action of this compound.

References

In Vitro Stability of (2S,3S)-(-)-Glucodistylin: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

(2S,3S)-(-)-Glucodistylin is a flavonoid glycoside with potential therapeutic applications. A critical step in the early-stage development of any new chemical entity is the comprehensive characterization of its stability in vitro. This technical guide provides a framework for assessing the stability of this compound across a range of physiologically relevant conditions. In the absence of specific published stability data for this compound, this document outlines standardized experimental protocols for evaluating its stability in aqueous solutions of varying pH, in plasma, and in the presence of liver metabolic enzymes. The methodologies described herein are based on established best practices for the in vitro assessment of small molecules and flavonoids in drug discovery. This guide also includes templates for data presentation and visualizations of experimental workflows and a hypothetical signaling pathway to aid researchers in the design and execution of their stability studies.

Introduction

The in vitro stability of a drug candidate is a crucial determinant of its potential for successful development. Poor stability can lead to rapid degradation, resulting in low bioavailability, short half-life, and the formation of potentially toxic metabolites. Therefore, a thorough understanding of a compound's stability profile is essential for predicting its in vivo behavior and for making informed decisions in lead optimization.

This compound, a member of the flavonoid family, is a glycoside that may be susceptible to enzymatic and non-enzymatic degradation. This guide outlines a series of recommended in vitro stability assays to characterize its degradation profile. These include:

  • pH Stability Assay: To determine the intrinsic chemical stability of the molecule under acidic, neutral, and basic conditions, mimicking various physiological environments.

  • Plasma Stability Assay: To assess the impact of plasma enzymes, such as esterases and amidases, on the degradation of the compound.

  • Liver Microsomal Stability Assay: To evaluate the susceptibility of the compound to Phase I metabolic enzymes, primarily cytochrome P450s (CYPs).

  • Hepatocyte Stability Assay: To provide a more comprehensive metabolic profile by including both Phase I and Phase II metabolic pathways in a whole-cell system.

The data generated from these assays will provide valuable insights into the potential liabilities of this compound and guide further development efforts.

Experimental Protocols

pH Stability Assay

Objective: To evaluate the chemical stability of this compound in aqueous solutions at different pH values.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers covering a pH range relevant to physiological conditions (e.g., pH 1.2 for simulated gastric fluid, pH 6.8 for intestinal fluid, and pH 7.4 for blood).

  • Compound Incubation: A stock solution of this compound (e.g., in DMSO) is diluted into each buffer to a final concentration (e.g., 1-10 µM).

  • Time Points: Incubate the solutions at a constant temperature (e.g., 37°C). Aliquots are taken at multiple time points (e.g., 0, 30, 60, 120, and 240 minutes).

  • Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate any proteins and halt degradation.

  • Analysis: The concentration of the remaining this compound in each sample is quantified using a validated analytical method, such as LC-MS/MS.[1][2][3]

Workflow Diagram:

pH_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffers Prepare Buffers (pH 1.2, 6.8, 7.4) incubate Incubate at 37°C prep_buffers->incubate prep_compound Prepare Glucodistylin Stock Solution prep_compound->incubate timepoints Sample at Time Points (0, 30, 60, 120, 240 min) incubate->timepoints terminate Terminate Reaction (Cold Acetonitrile) timepoints->terminate analyze Quantify with LC-MS/MS terminate->analyze

pH Stability Assay Experimental Workflow.
Plasma Stability Assay

Objective: To determine the stability of this compound in the presence of plasma enzymes.

Methodology:

  • Plasma Preparation: Thaw frozen plasma (e.g., human, rat, mouse) at 37°C.

  • Compound Incubation: A stock solution of this compound is added to the plasma to a final concentration (e.g., 1 µM).[4][5][6][7]

  • Time Points: The mixture is incubated at 37°C, and samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).[5][7]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile with an internal standard) to precipitate plasma proteins.[4][5][6]

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[5][6][7]

Workflow Diagram:

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_plasma Thaw Plasma incubate Incubate Compound with Plasma at 37°C prep_plasma->incubate prep_compound Prepare Glucodistylin Stock Solution prep_compound->incubate timepoints Sample at Time Points (0, 15, 30, 60, 120 min) incubate->timepoints terminate Terminate Reaction (Acetonitrile + IS) timepoints->terminate centrifuge Centrifuge terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Plasma Stability Assay Experimental Workflow.
Liver Microsomal Stability Assay

Objective: To assess the metabolic stability of this compound in the presence of liver microsomes.

Methodology:

  • Reagent Preparation: Prepare liver microsomes (e.g., human, rat, mouse) and an NADPH-regenerating system.[8][9]

  • Incubation Mixture: A reaction mixture is prepared containing buffer (e.g., potassium phosphate, pH 7.4), liver microsomes, and the test compound.[9]

  • Reaction Initiation: The metabolic reaction is initiated by adding the NADPH-regenerating system and incubating at 37°C. A control incubation without NADPH should be included to assess non-CYP-mediated degradation.[8][9][10]

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[10]

  • Reaction Termination: The reaction is quenched with a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[8][11]

  • Sample Processing: Samples are centrifuged to pellet the microsomes.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound.[11]

Workflow Diagram:

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_microsomes Prepare Liver Microsomes incubate Incubate at 37°C prep_microsomes->incubate prep_nadph Prepare NADPH Regenerating System prep_nadph->incubate prep_compound Prepare Glucodistylin Working Solution prep_compound->incubate timepoints Sample at Time Points (0, 5, 15, 30, 45 min) incubate->timepoints terminate Terminate Reaction (Cold Solvent + IS) timepoints->terminate centrifuge Centrifuge terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze Hepatocyte_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_hepatocytes Thaw and Prepare Hepatocytes incubate Incubate at 37°C prep_hepatocytes->incubate prep_compound Prepare Glucodistylin Working Solution prep_compound->incubate timepoints Sample at Time Points (0, 15, 30, 60, 120 min) incubate->timepoints terminate Terminate Reaction (Cold Solvent) timepoints->terminate centrifuge Centrifuge terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k Activates glucodistylin This compound akt Akt glucodistylin->akt Modulates pi3k->akt Activates nfkb_i IκB akt->nfkb_i Inhibits nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocates gene Gene Expression (e.g., inflammatory cytokines) nfkb_n->gene Regulates

References

Methodological & Application

Application Notes and Protocols for the Isolation of (2S,3S)-(-)-Glucodistylin from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation of the bioactive flavanol glycoside, (2S,3S)-(-)-Glucodistylin, from plant material. The primary source identified for this compound is the bark of Quercus species, particularly Quercus acutissima.[1][2] The following procedures outline a comprehensive workflow from sample collection and preparation to extraction, purification, and final analysis.

Plant Material Collection and Preparation

Proper collection and preparation of the plant material are crucial for the successful isolation of Glucodistylin.

Protocol:

  • Collection: Collect fresh bark from mature Quercus acutissima trees. The optimal collection time is typically during the spring or early summer when metabolic activity is high.

  • Cleaning and Drying: Thoroughly clean the collected bark to remove any dirt, debris, and epiphytes. Air-dry the bark in a well-ventilated area, preferably in the shade, to prevent the degradation of thermolabile compounds. Alternatively, a plant dryer can be used at a controlled temperature of 40-50°C.

  • Grinding: Once completely dry, grind the bark into a coarse powder using a mechanical grinder. A particle size of 20-40 mesh is recommended to ensure efficient solvent penetration during extraction.

  • Storage: Store the powdered plant material in airtight containers in a cool, dark, and dry place to prevent degradation before extraction.

Extraction of Crude Glucodistylin

An initial solvent extraction is performed to isolate a crude extract containing Glucodistylin and other phytochemicals. Based on literature, an aqueous acetone (B3395972) or ethanol-based extraction is effective.[1][2]

Protocol:

  • Maceration: Macerate 1 kg of the dried, powdered Quercus acutissima bark in 5 liters of 80% aqueous acetone (or 95% ethanol) in a large glass container.

  • Extraction: Stir the mixture at room temperature for 24 hours.

  • Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the solid plant material (marc).

  • Re-extraction: Repeat the extraction process on the marc two more times with fresh solvent to ensure maximum recovery of the target compound.

  • Concentration: Combine the filtrates from all three extractions and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude extract.

Purification of this compound

A multi-step chromatographic approach is employed to purify Glucodistylin from the crude extract. This typically involves column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

Column Chromatography (Initial Fractionation)

Protocol:

  • Stationary Phase Preparation: Pack a glass column (e.g., 5 cm diameter, 50 cm length) with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a slurry packing method with n-hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity. Start with a non-polar solvent and gradually introduce a more polar solvent. A typical gradient could be:

    • n-hexane

    • n-hexane: Ethyl acetate (B1210297) (gradient from 9:1 to 1:1 v/v)

    • Ethyl acetate

    • Ethyl acetate: Methanol (gradient from 9:1 to 1:1 v/v)

  • Fraction Collection: Collect fractions of the eluate (e.g., 50 mL each) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a silica gel TLC plate. Develop the plate using a suitable solvent system (e.g., Ethyl acetate: Methanol: Water, 8:1:1 v/v/v). Visualize the spots under UV light (254 nm and 366 nm).

  • Pooling of Fractions: Combine the fractions that show a prominent spot corresponding to the expected Rf value of Glucodistylin. Concentrate the pooled fractions to dryness.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

Protocol:

  • Sample Preparation: Dissolve the semi-purified fraction from column chromatography in the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm particle size).

    • Mobile Phase: A gradient of solvent A (Water with 0.1% formic acid) and solvent B (Acetonitrile). A typical gradient profile is:

      • 0-5 min: 10% B

      • 5-35 min: 10-40% B (linear gradient)

      • 35-40 min: 40% B (isocratic)

      • 40-45 min: 40-10% B (linear gradient)

      • 45-50 min: 10% B (isocratic)

    • Flow Rate: 10 mL/min.

    • Detection: UV detector at 280 nm.

    • Injection Volume: 1-5 mL, depending on the concentration of the sample.

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC. A purity of >95% is generally considered acceptable.

  • Lyophilization: Lyophilize the purified fraction to obtain this compound as a solid powder.

Data Presentation

The following table summarizes the expected quantitative data at various stages of the isolation process. The values are estimates and may vary depending on the quality of the plant material and the efficiency of the extraction and purification steps.

ParameterValueReference/Note
Plant Material
Starting Amount of Dry Bark1000 g
Extraction
Extraction Solvent80% Aqueous Acetone or 95% Ethanol[1][2]
Extraction Yield (Crude Extract)100 - 150 g (10-15%)Estimated
Column Chromatography
Stationary PhaseSilica Gel (60-120 mesh)
Elution Solventsn-hexane, Ethyl acetate, Methanol
Yield of Semi-Purified Fraction5 - 10 gEstimated
Purity of Semi-Purified Fraction40 - 60%Estimated
Preparative HPLC
Column TypeC18 Reversed-Phase[3][4][5]
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid (Gradient)[3][5]
Final Yield of this compound100 - 300 mg (0.01-0.03% of dry bark)Estimated
Final Purity> 95%[3][6]
Physicochemical Properties
Molecular FormulaC₂₁H₂₂O₁₂
Molecular Weight466.39 g/mol
Melting Point169-171 °C
SolubilitySoluble in DMSO, Methanol, Ethanol

Visualizations

Experimental Workflow

Isolation_Workflow Start Quercus acutissima Bark Prep Drying and Grinding Start->Prep Extraction Solvent Extraction (80% Acetone) Prep->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chrom Silica Gel Column Chromatography Crude_Extract->Column_Chrom Fractions Fraction Collection & TLC Analysis Column_Chrom->Fractions Semi_Purified Semi-Purified Fraction Fractions->Semi_Purified Prep_HPLC Preparative HPLC (C18 Column) Semi_Purified->Prep_HPLC Pure_Compound This compound Prep_HPLC->Pure_Compound Analysis Purity Analysis (>95%) & Lyophilization Pure_Compound->Analysis Final_Product Pure this compound Powder Analysis->Final_Product

Caption: Workflow for the isolation of this compound.

Logical Relationship of Purification Steps

Purification_Steps cluster_0 Crude Mixture cluster_1 Purification Stages cluster_2 Final Product Crude Crude Extract (Glucodistylin + Impurities) CC Column Chromatography (Removes major classes of impurities) Crude->CC Initial Separation HPLC Preparative HPLC (Separates structurally similar compounds) CC->HPLC High-Resolution Purification Pure Pure this compound HPLC->Pure

Caption: Logical progression of purification for Glucodistylin.

References

Application Notes and Protocols for the Laboratory Synthesis of (2S,3S)-(-)-Glucodistylin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3S)-(-)-Glucodistylin is a naturally occurring dihydroflavonol glycoside with potential pharmacological activities. Its limited availability from natural sources necessitates the development of a reliable synthetic route to enable further biological evaluation and drug development efforts. This document outlines a proposed stereoselective synthesis of this compound. The synthetic strategy is divided into two key stages: the enantioselective synthesis of the (2S,3S)-taxifolin aglycone and the subsequent stereoselective glycosylation with a protected glucose donor. The protocols provided are based on established methodologies for the synthesis of structurally related flavonoids and their glycosides, offering a practical guide for the laboratory preparation of this target molecule.

Introduction

This compound is the 3-O-β-D-glucopyranoside of (2S,3S)-taxifolin (also known as (-)-dihydroquercetin). The core structure is a dihydroflavonol, a class of flavonoids characterized by a saturated C2-C3 bond in the C-ring. The stereochemistry at both C2 and C3 is crucial for its biological activity. The synthesis of flavonoid glycosides presents two major challenges: the stereocontrolled construction of the flavonoid core and the regio- and stereoselective installation of the sugar moiety. This protocol provides a plausible pathway to address these challenges and achieve the synthesis of this compound.

Proposed Synthetic Pathway

The proposed total synthesis of this compound is depicted in the workflow below. The synthesis commences with the preparation of a suitably protected 2'-hydroxychalcone (B22705). Asymmetric dihydroxylation of this chalcone (B49325) will establish the desired (2S,3S) stereochemistry in the resulting diol. Subsequent intramolecular cyclization via a Mitsunobu reaction will afford the protected (2S,3S)-taxifolin core. The crucial glycosylation step will be performed using a protected glucosyl donor, followed by global deprotection to yield the final product.

Synthetic_Pathway cluster_aglycone Stage 1: Synthesis of (2S,3S)-Taxifolin Aglycone cluster_glycosylation Stage 2: Glycosylation and Deprotection A Protected 2'-Hydroxyacetophenone (B8834) C Protected 2'-Hydroxychalcone A->C Claisen-Schmidt Condensation B Protected 3,4-Dihydroxybenzaldehyde (B13553) B->C D (2S,3S)-Dihydroxydihydrochalcone C->D Asymmetric Dihydroxylation (e.g., Sharpless AD) E Protected (2S,3S)-Taxifolin D->E Intramolecular Mitsunobu Reaction G Protected (2S,3S)-Glucodistylin E->G Glycosylation F Protected Glucose Donor (e.g., Trichloroacetimidate) F->G H This compound G->H Global Deprotection

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of (2S,3S)-Taxifolin Aglycone

Protocol 1: Synthesis of Protected 2'-Hydroxychalcone

This protocol is based on the Claisen-Schmidt condensation reaction.

  • Materials:

  • Procedure:

    • Dissolve the protected 2'-hydroxyacetophenone (1.0 eq) and protected 3,4-dihydroxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

    • Add a solution of KOH (3.0 eq) in ethanol dropwise to the mixture at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, neutralize the reaction with saturated aqueous NH₄Cl.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica (B1680970) gel, hexane/ethyl acetate (B1210297) gradient) to afford the protected 2'-hydroxychalcone.

Protocol 2: Asymmetric Dihydroxylation of the Chalcone

This protocol utilizes the Sharpless asymmetric dihydroxylation to install the (2S,3S) stereocenters.[1]

  • Materials:

    • Protected 2'-hydroxychalcone

    • AD-mix-β (for (2R,3R) diol, use AD-mix-α for (2S,3S) diol if the opposite enantiomer is desired from the same chalcone geometry) or individually prepared reagents: K₃Fe(CN)₆, K₂CO₃, K₂OsO₂(OH)₄, and (DHQD)₂PHAL (for β-face attack).

    • tert-Butanol (t-BuOH)

    • Water

    • Methanesulfonamide (B31651) (CH₃SO₂NH₂)

    • Sodium sulfite (B76179) (Na₂SO₃)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Prepare a solution of AD-mix-β (1.4 g per 1 mmol of chalcone) in a 1:1 mixture of t-BuOH and water.

    • Cool the mixture to 0 °C and add methanesulfonamide (1.0 eq).

    • Add the protected 2'-hydroxychalcone (1.0 eq) and stir vigorously at 0 °C for 18-24 hours.

    • Quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of chalcone) and stir for 1 hour.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude diol by flash chromatography to yield the (2S,3S)-dihydroxydihydrochalcone.

Protocol 3: Intramolecular Mitsunobu Cyclization

This protocol achieves the cyclization to the dihydroflavonol core with inversion of configuration at the benzylic alcohol.[1][2][3]

  • Materials:

  • Procedure:

    • Dissolve the (2S,3S)-dihydroxydihydrochalcone (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C.

    • Add DIAD (1.5 eq) dropwise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to separate the protected (2S,3S)-taxifolin from triphenylphosphine oxide and other byproducts.

Stage 2: Glycosylation and Deprotection

Protocol 4: Stereoselective Glycosylation

This protocol employs a trichloroacetimidate (B1259523) donor for the β-selective glycosylation.

  • Materials:

    • Protected (2S,3S)-taxifolin (with free 3-OH group)

    • 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate

    • Boron trifluoride diethyl etherate (BF₃·OEt₂) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

    • Anhydrous dichloromethane (DCM)

    • Molecular sieves (4 Å)

  • Procedure:

    • To a solution of protected (2S,3S)-taxifolin (1.0 eq) and the glucosyl trichloroacetimidate donor (1.2 eq) in anhydrous DCM, add activated molecular sieves.

    • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

    • Cool the reaction to -40 °C.

    • Add BF₃·OEt₂ (0.2 eq) or TMSOTf (0.1 eq) dropwise.

    • Stir the reaction at -40 °C for 2-4 hours, monitoring by TLC.

    • Quench the reaction with triethylamine.

    • Filter through a pad of Celite, and concentrate the filtrate.

    • Purify the crude product by column chromatography to yield protected (2S,3S)-Glucodistylin.

Protocol 5: Global Deprotection

This protocol removes all protecting groups (e.g., benzyl (B1604629) and acetyl groups) to yield the final product.

  • Materials:

    • Protected (2S,3S)-Glucodistylin

    • Palladium on carbon (Pd/C, 10 wt. %)

    • Methanol (MeOH) / Ethyl acetate (EtOAc)

    • Hydrogen (H₂) gas

    • Sodium methoxide (B1231860) (NaOMe) in methanol

  • Procedure (Two Steps):

    • Deacetylation: Dissolve the protected glycoside in anhydrous methanol. Add a catalytic amount of sodium methoxide solution and stir at room temperature until TLC indicates complete removal of the acetyl groups. Neutralize with an acidic resin (e.g., Amberlite IR120 H⁺), filter, and concentrate.

    • Debenzylation: Dissolve the deacetylated intermediate in a mixture of MeOH and EtOAc. Add Pd/C catalyst. Purge the flask with H₂ gas and stir under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the final product by preparative HPLC or recrystallization to obtain pure this compound.

Data Presentation

The following table summarizes expected yields and stereoselectivity for the key transformations based on literature precedents for similar substrates. Actual results may vary depending on the specific protecting groups and reaction conditions employed.

Reaction Step Product Expected Yield (%) Expected Stereoselectivity (d.r. or e.e.) Reference Method
Asymmetric Dihydroxylation(2S,3S)-Dihydroxydihydrochalcone70-90%>95% e.e.Sharpless Asymmetric Dihydroxylation[1]
Intramolecular CyclizationProtected (2S,3S)-Taxifolin60-80%>98% (inversion)Mitsunobu Reaction[1][2][3]
GlycosylationProtected (2S,3S)-Glucodistylin50-75%>10:1 (β:α)Trichloroacetimidate Method
Global DeprotectionThis compound80-95%N/AHydrogenolysis & Zemplén deacetylation

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Start Starting Materials (Protected Acetophenone & Benzaldehyde) Condensation Claisen-Schmidt Condensation Start->Condensation Chalcone Protected Chalcone Condensation->Chalcone P1 Column Chromatography Chalcone->P1 Dihydroxylation Asymmetric Dihydroxylation Diol Chiral Diol Dihydroxylation->Diol P2 Column Chromatography Diol->P2 Cyclization Intramolecular Mitsunobu Reaction Aglycone Protected (2S,3S)-Taxifolin Cyclization->Aglycone P3 Column Chromatography Aglycone->P3 Glycosylation Glycosylation Protected_Glycoside Protected Glucodistylin Glycosylation->Protected_Glycoside P4 Column Chromatography Protected_Glycoside->P4 Deprotection Global Deprotection Final_Product This compound Deprotection->Final_Product P5 Prep-HPLC / Recrystallization Final_Product->P5 P1->Dihydroxylation A1 TLC, NMR, MS P1->A1 P2->Cyclization A2 TLC, NMR, MS, Chiral HPLC P2->A2 P3->Glycosylation A3 TLC, NMR, MS P3->A3 P4->Deprotection A4 TLC, NMR, MS P4->A4 A5 NMR, HRMS, Optical Rotation P5->A5

Figure 2. Detailed experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for (2S,3S)-(-)-Glucodistylin in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-(-)-Glucodistylin, a stereoisomer of Glucodistylin, is a flavonoid glycoside. It belongs to the flavanonol subclass of flavonoids and is the 3-O-glucoside of taxifolin (B1681242) (also known as dihydroquercetin). Flavonoids are a large class of plant secondary metabolites with a wide range of reported biological activities. The aglycone of Glucodistylin, taxifolin, has been shown to possess various pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. Taxifolin is known to induce cell cycle arrest and apoptosis in cancer cells and may act as a topoisomerase inhibitor. While specific data on this compound is limited in publicly available literature, these application notes provide a framework for its investigation in cell-based assays based on the known activities of its aglycone and general protocols for flavonoid glycosides.

Data Presentation

Currently, there is a lack of specific quantitative data such as IC50 values for this compound in various cell lines. The following table provides a template for how such data, once generated, should be structured for clear comparison. Researchers are encouraged to populate this table with their experimental findings.

Table 1: Template for Cytotoxicity Data of this compound

Cell LineCancer TypeIC50 (µM)Assay Duration (hrs)Method
e.g., MCF-7Breast AdenocarcinomaData to be determinede.g., 48e.g., MTT Assay
e.g., HCT116Colon CarcinomaData to be determinede.g., 72e.g., SRB Assay
e.g., A549Lung CarcinomaData to be determinede.g., 48e.g., CellTiter-Glo®
e.g., PC-3Prostate CancerData to be determinede.g., 72e.g., MTT Assay
e.g., HepG2Hepatocellular CarcinomaData to be determinede.g., 48e.g., SRB Assay

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound in cell-based assays.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent effect of this compound on the viability of cancer cells.

Materials:

  • This compound

  • Cancer cell lines of interest (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and dilute to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Propidium Iodide (PI) solution (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

    • Gate the cell populations to quantify:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • PBS, pH 7.4

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells and treat with this compound at relevant concentrations for a desired duration (e.g., 24 hours).

  • Cell Fixation:

    • Harvest the cells (including floating cells) and wash with PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Acquire the data and analyze the cell cycle distribution using appropriate software (e.g., ModFit LT™, FlowJo™).

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4: In Vitro Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay determines if this compound can inhibit the catalytic activity of human topoisomerase IIα.

Materials:

  • This compound

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Topoisomerase II assay buffer

  • ATP

  • Stop buffer/loading dye (containing SDS and a tracking dye)

  • Agarose (B213101)

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis system and power supply

  • UV transilluminator and imaging system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled DNA, and ATP.

    • Add varying concentrations of this compound or a known topoisomerase II inhibitor (e.g., etoposide) as a positive control. Include a vehicle control (DMSO).

    • Initiate the reaction by adding human topoisomerase IIα.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding the stop buffer/loading dye.

  • Agarose Gel Electrophoresis:

    • Load the samples onto an agarose gel (e.g., 1%).

    • Run the gel in TAE buffer until the different DNA topoisomers are separated.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

    • Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase II will result in the persistence of the supercoiled DNA band.

    • Quantify the band intensities to determine the extent of inhibition.

Visualization of Signaling Pathways and Workflows

Diagram 1: Proposed Mechanism of Flavonoid-Induced Apoptosis

Apoptosis_Pathway Glucodistylin This compound ROS ↑ Reactive Oxygen Species (ROS) Glucodistylin->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax_Bak ↑ Bax/Bak Activation Mitochondria->Bax_Bak Bcl2 ↓ Bcl-2/Bcl-xL Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Bcl2->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_viability Cell Viability (MTT) cluster_apoptosis Apoptosis (Flow Cytometry) Seed_Viability Seed Cells Treat_Viability Treat with Glucodistylin Seed_Viability->Treat_Viability MTT_Add Add MTT Treat_Viability->MTT_Add Read_Absorbance Read Absorbance MTT_Add->Read_Absorbance IC50 Determine IC50 Read_Absorbance->IC50 Seed_Apoptosis Seed Cells Treat_Apoptosis Treat with Glucodistylin Seed_Apoptosis->Treat_Apoptosis Harvest_Stain Harvest & Stain (Annexin V/PI) Treat_Apoptosis->Harvest_Stain Analyze_FCM Analyze by Flow Cytometry Harvest_Stain->Analyze_FCM Quantify_Apoptosis Quantify Apoptosis Analyze_FCM->Quantify_Apoptosis TopoII_Assay Start Start: Supercoiled DNA Reaction_Mix Prepare Reaction Mix (DNA, Buffer, ATP) Start->Reaction_Mix Add_Compound Add this compound Reaction_Mix->Add_Compound Add_Enzyme Add Topoisomerase IIα Add_Compound->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize DNA Bands Electrophoresis->Visualize Result Inhibition? Visualize->Result Inhibited Result: Supercoiled DNA (Inhibition) Result->Inhibited Yes Not_Inhibited Result: Relaxed DNA (No Inhibition) Result->Not_Inhibited No

Application Notes and Protocols for (2S,3S)-(-)-Glucodistylin in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-(-)-Glucodistylin is a flavanol glycoside that has demonstrated notable inhibitory activity against aldose reductase, a key enzyme in the polyol pathway.[1] This pathway is implicated in the pathophysiology of diabetic complications.[2][3] Under hyperglycemic conditions, aldose reductase catalyzes the reduction of glucose to sorbitol, which can lead to osmotic stress and cellular damage in insulin-independent tissues such as the retina, kidneys, and nerves.[2][3] The inhibition of aldose reductase by compounds like Glucodistylin presents a promising therapeutic strategy for the prevention and management of these complications.[1]

This document provides detailed application notes and experimental protocols for the study of this compound as an aldose reductase inhibitor. It is intended for researchers, scientists, and professionals involved in drug discovery and development.

Quantitative Data Summary

The inhibitory potency of this compound against human recombinant aldose reductase and its effect on sorbitol accumulation have been quantified as follows:

ParameterValueEnzyme/SystemReference
IC507.2 µMRecombinant Human Aldose Reductase[1]
Inhibition of Sorbitol Accumulation48.84% at 50 µMNot specified[1]
Mechanism of InhibitionUncompetitiveRecombinant Human Aldose Reductase[1]

Signaling Pathway

The primary signaling pathway influenced by the inhibitory action of this compound on aldose reductase is the Polyol Pathway .

Polyol_Pathway cluster_polyol Polyol Pathway cluster_effects Cellular Effects Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase OsmoticStress Osmotic Stress Sorbitol->OsmoticStress NADPH NADPH AldoseReductase Aldose Reductase (ALR2) NADPH->AldoseReductase NADP NADP+ OxidativeStress Oxidative Stress NADP->OxidativeStress decreased NADPH leads to NAD NAD+ SDH Sorbitol Dehydrogenase (SDH) NAD->SDH NADH NADH Glucodistylin This compound Glucodistylin->AldoseReductase inhibits (uncompetitive) AldoseReductase->NADP SDH->NADH

Caption: The Polyol Pathway and the inhibitory action of Glucodistylin.

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound on aldose reductase by spectrophotometrically measuring the decrease in NADPH absorbance.

Materials:

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the Glucodistylin stock solution with sodium phosphate buffer to achieve the desired final concentrations.

    • Prepare a 10 mM stock solution of DL-glyceraldehyde in sodium phosphate buffer.

    • Prepare a 1.6 mM stock solution of NADPH in sodium phosphate buffer.

    • Dilute the recombinant human aldose reductase in sodium phosphate buffer to the desired working concentration.

  • Assay Protocol:

    • To each well of a 96-well microplate, add the following in order:

      • 140 µL of 0.1 M sodium phosphate buffer (pH 6.2)

      • 20 µL of the aldose reductase solution

      • 10 µL of the this compound dilution (or vehicle for control)

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of 10 mM DL-glyceraldehyde and 20 µL of 1.6 mM NADPH to each well.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (decrease in absorbance per minute).

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Aldose_Reductase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Reagents Prepare Reagents: - Glucodistylin dilutions - Aldose Reductase - Substrate (DL-Glyceraldehyde) - Cofactor (NADPH) Add_Components Add to 96-well plate: 1. Buffer 2. Aldose Reductase 3. Glucodistylin/Vehicle Prep_Reagents->Add_Components Incubate Incubate at 37°C for 10 min Add_Components->Incubate Start_Reaction Initiate reaction with Substrate and NADPH Incubate->Start_Reaction Measure_Absorbance Measure absorbance at 340 nm kinetically for 10 min Start_Reaction->Measure_Absorbance Calculate_Rate Calculate rate of NADPH oxidation Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro aldose reductase inhibition assay.

Cellular Sorbitol Accumulation Assay

This protocol is used to evaluate the effect of this compound on sorbitol accumulation in cells cultured under high glucose conditions.

Materials:

  • A suitable cell line (e.g., human lens epithelial cells, retinal pigment epithelial cells)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • High glucose cell culture medium (e.g., DMEM with 30-50 mM glucose)

  • This compound

  • Lysis buffer (e.g., RIPA buffer)

  • Sorbitol Assay Kit (commercially available)

  • Protein Assay Kit (e.g., BCA assay)

  • 6-well cell culture plates

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells in high glucose medium in the presence of various concentrations of this compound or vehicle (DMSO) for 24-48 hours. Include a normal glucose control group.

  • Cell Lysis and Sample Preparation:

    • After the incubation period, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding an appropriate volume of lysis buffer to each well and scraping the cells.

    • Centrifuge the cell lysates at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatants for sorbitol and protein concentration determination.

  • Sorbitol Measurement:

    • Measure the intracellular sorbitol concentration in the cell lysates using a commercially available sorbitol assay kit, following the manufacturer's instructions.

  • Protein Measurement:

    • Determine the total protein concentration in the cell lysates using a BCA protein assay kit.

  • Data Analysis:

    • Normalize the sorbitol concentration to the total protein concentration for each sample.

    • Calculate the percentage of inhibition of sorbitol accumulation for each concentration of Glucodistylin relative to the high glucose control.

Sorbitol_Accumulation_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_measurement Measurement cluster_data_analysis Data Analysis Seed_Cells Seed cells in 6-well plates Treat_Cells Treat with high glucose and Glucodistylin/Vehicle Seed_Cells->Treat_Cells Wash_Cells Wash cells with PBS Treat_Cells->Wash_Cells Lyse_Cells Lyse cells and collect supernatant Wash_Cells->Lyse_Cells Measure_Sorbitol Measure sorbitol concentration Lyse_Cells->Measure_Sorbitol Measure_Protein Measure protein concentration Lyse_Cells->Measure_Protein Normalize_Sorbitol Normalize sorbitol to protein Measure_Sorbitol->Normalize_Sorbitol Measure_Protein->Normalize_Sorbitol Calculate_Inhibition Calculate % inhibition of sorbitol accumulation Normalize_Sorbitol->Calculate_Inhibition

References

Application Notes and Protocols for the Quantification of (2S,3S)-(-)-Glucodistylin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (2S,3S)-(-)-Glucodistylin, a flavanol glycoside with potential therapeutic applications. The protocols are designed for researchers in natural product chemistry, pharmacology, and drug development who require accurate and precise quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations.

Introduction

This compound is a flavonoid glycoside that has been isolated from various plant sources, including the bark of Quercus acutissima.[1] As a member of the flavanonol glycoside class of compounds, it exhibits various biological activities. Accurate quantification of this compound is essential for quality control of raw materials, pharmacokinetic studies, and the development of new therapeutic agents. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C21H22O12
Molecular Weight 466.4 g/mol [1]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), and Ethanol.[2]

Analytical Methods

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the routine quantification of this compound in relatively clean sample matrices.

Table 1: HPLC-UV Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 40% B over 20 minutes, then a wash and re-equilibration
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 290 nm (based on typical absorbance for flavanonols)
Injection Volume 10 µL
Standard Concentration Range 1 - 100 µg/mL
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for quantifying this compound in complex matrices or when low detection limits are required.

Table 2: LC-MS/MS Method Parameters

ParameterRecommended Conditions
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 60% B over 10 minutes, followed by a wash and re-equilibration
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition (Precursor > Product) m/z 465.1 > m/z 303.0 (loss of glucose)
Collision Energy To be optimized for the specific instrument
Standard Concentration Range 0.1 - 1000 ng/mL

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition to cover the desired concentration range for the calibration curve.

Sample Preparation from Quercus acutissima Bark

This protocol describes the extraction of this compound from its natural source for subsequent analysis.

  • Grinding: Grind the dried bark of Quercus acutissima into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh 1 g of the powdered bark into a flask.

    • Add 20 mL of 80% methanol (v/v) in water.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 20 mL of 80% methanol.

    • Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.45 µm syringe filter prior to HPLC or LC-MS/MS analysis. For LC-MS/MS, a 0.22 µm filter is recommended.

Method Validation

For reliable and reproducible results, the analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank matrix.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three different concentration levels.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at both intra-day and inter-day levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Table 3: Summary of Quantitative Data (Hypothetical Validation Data)

ParameterHPLC-UVLC-MS/MS
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 102.5%
Precision (RSD%) < 2.0%< 5.0%
LOD 0.3 µg/mL0.03 ng/mL
LOQ 1.0 µg/mL0.1 ng/mL

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification start Quercus acutissima Bark grind Grinding start->grind extract Ultrasonic Extraction (80% Methanol) grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.45/0.22 µm) centrifuge->filter hplc HPLC-UV Analysis filter->hplc For Routine Analysis lcms LC-MS/MS Analysis filter->lcms For High Sensitivity data Data Acquisition and Processing hplc->data lcms->data quant Quantification (Calibration Curve) data->quant result Final Concentration quant->result Logical_Relationship cluster_methods Analytical Methods cluster_applications Applications compound This compound hplc HPLC-UV compound->hplc Quantification lcms LC-MS/MS compound->lcms Quantification qc Quality Control hplc->qc pk Pharmacokinetic Studies lcms->pk dev Drug Development qc->dev pk->dev

References

Application Note: A Robust HPLC Method for the Analysis of (2S,3S)-(-)-Glucodistylin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a developed and optimized High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2S,3S)-(-)-Glucodistylin, a dihydroflavonol glycoside. The method utilizes a reversed-phase C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile (B52724), ensuring a robust and reproducible separation. This protocol is designed for researchers and professionals in drug development and natural product analysis, providing a reliable tool for quality control and research purposes.

Introduction

This compound is a flavonoid glycoside found in various plant species.[1][2] Flavonoids are a diverse group of polyphenolic compounds known for their potential health benefits, making accurate quantification essential for research and the standardization of plant-based products.[3] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for flavonoid analysis due to its high resolution, sensitivity, and speed.[3][4] This application note provides a comprehensive, step-by-step protocol for a reversed-phase HPLC (RP-HPLC) method specifically developed for this compound.

Experimental

Instrumentation and Reagents
  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector is required.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (analytical grade)

    • Methanol (B129727) (HPLC grade, for sample preparation)[2]

Chromatographic Conditions

The optimized conditions for the analysis are summarized in the table below. A C18 column is a common and effective choice for the separation of flavonoids.[5][6] The use of an acidic modifier, such as formic acid, in the mobile phase helps to improve peak shape and resolution for phenolic compounds.[4][7]

ParameterOptimized Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C[5]
Detection Wavelength 285 nm
Injection Volume 10 µL

Method Development Workflow

The development of this HPLC method followed a logical, stepwise approach to ensure robustness and optimal separation. The process began with understanding the analyte's properties, followed by selection of initial chromatographic conditions, and systematic optimization of key parameters.

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (Glucodistylin: Polar, UV active) B Select Column & Mobile Phase (C18, ACN/H2O with Acid) A->B C Scouting Gradient Run (5-95% ACN) B->C Initial Setup D Optimize Gradient Slope & Time C->D E Fine-tune Flow Rate & Temperature D->E F System Suitability Testing (SST) E->F Final Method G Method Validation (ICH Guidelines) F->G

Caption: Workflow for HPLC method development.

Protocols

Protocol 1: Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 999 mL of HPLC-grade water. Mix thoroughly and degas before use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[3]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample material (e.g., plant extract).

    • Extract the analyte using a suitable solvent, such as methanol. Sonication can be used to improve extraction efficiency.[6]

    • Centrifuge the extract to remove particulate matter.[3]

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.

Protocol 2: HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence including blank injections (mobile phase), calibration standards, and samples.

  • System Suitability Test (SST): Inject the mid-point calibration standard five times consecutively before starting the sample analysis. The results must meet the predefined criteria.

  • Analysis: Run the complete sequence.

  • Data Processing: Integrate the peak corresponding to this compound. Generate a calibration curve from the standard solutions and determine the concentration of the analyte in the samples.

System Suitability

System suitability testing is crucial to ensure the HPLC system is performing correctly. The following parameters should be monitored.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for n=5 injections)

Conclusion

The HPLC method described provides a reliable and robust approach for the quantitative analysis of this compound. The use of a standard C18 column and a straightforward mobile phase system makes this method easily transferable to most analytical laboratories. This protocol is suitable for routine quality control of raw materials and finished products, as well as for research applications in the field of natural product chemistry.

References

Application Notes and Protocols for (2S,3S)-(-)-Glucodistylin as a Phytochemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-(-)-Glucodistylin is a dihydroflavonol glycoside, a class of flavonoids found in various plant species, including European beech (Fagus sylvatica) and sawtooth oak (Quercus acutissima).[1][2] As a well-characterized phytochemical, it serves as an essential standard for the qualitative and quantitative analysis of plant extracts and related pharmaceutical preparations. Its biological activity, particularly as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications, makes it a compound of interest for drug development.[3][4]

These application notes provide detailed protocols for the use of this compound as a standard in phytochemical analysis, including its physicochemical properties, methods for its isolation and purification, and validated analytical techniques for its quantification.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and use as an analytical standard.

PropertyValueSource
Molecular Formula C₂₁H₂₂O₁₂PubChem[1]
Molecular Weight 466.4 g/mol PubChem[1]
Appearance SolidHMDB[1]
Melting Point 169 - 171 °CHMDB[1]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695)ChemFaces[2]
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2,3-dihydrochromen-4-onePubChem[1]
CAS Number 129212-92-6ChemFaces[2]

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound from plant material, such as the bark of Fagus sylvatica. This protocol is adapted from established methods for the isolation of flavonoid glycosides.

Workflow for Isolation and Purification

G start Plant Material (e.g., Fagus sylvatica bark) extraction Extraction with 80% Ethanol start->extraction partition Partition with n-hexane extraction->partition column_chromatography Column Chromatography (Diaion HP-20) partition->column_chromatography elution Stepwise Elution (H2O, 25%, 50%, 75%, 95% EtOH) column_chromatography->elution fraction_collection Collect 50% EtOH Fraction elution->fraction_collection sephadex Sephadex LH-20 Column Chromatography fraction_collection->sephadex hplc Preparative HPLC sephadex->hplc purity_check Purity Assessment (Analytical HPLC, MS, NMR) hplc->purity_check end This compound Standard purity_check->end

Caption: Isolation and purification workflow for this compound.

Methodology:

  • Plant Material Preparation: Air-dry and grind the plant material (e.g., bark of Fagus sylvatica) to a fine powder.

  • Extraction: Macerate the powdered plant material with 80% ethanol at room temperature for 24 hours. Repeat the extraction process three times. Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and partition with n-hexane to remove nonpolar compounds. The aqueous layer, containing the glycosides, is retained.

  • Column Chromatography (Initial Separation): Subject the aqueous layer to column chromatography on a Diaion HP-20 resin. Elute stepwise with increasing concentrations of ethanol in water (e.g., 0%, 25%, 50%, 75%, and 95% ethanol). The fraction eluting with 50% ethanol is expected to be rich in flavonoid glycosides.

  • Sephadex Column Chromatography: Further purify the 50% ethanol fraction by column chromatography on Sephadex LH-20, eluting with methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column. A gradient of acetonitrile (B52724) in water is typically used as the mobile phase.

  • Purity Assessment: The purity of the isolated this compound should be assessed by analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Quantification

The following protocol describes a validated RP-HPLC method for the quantification of dihydroflavonol glycosides, which can be applied using this compound as a standard.

Experimental Workflow for HPLC Analysis

G prep_std Prepare Standard Solutions of Glucodistylin analysis Inject Standard and Sample Solutions prep_std->analysis prep_sample Prepare Plant Extract Sample prep_sample->analysis hplc_system HPLC System with C18 Column analysis->hplc_system data_acq Data Acquisition (UV Detection at 290 nm) analysis->data_acq calibration Generate Calibration Curve data_acq->calibration quantification Quantify Analytes in Sample calibration->quantification validation Method Validation (Linearity, Precision, Accuracy) quantification->validation

Caption: Workflow for quantitative HPLC analysis using a standard.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and 0.1% formic acid in water (Solvent A). A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Extract the plant material with a suitable solvent (e.g., 80% methanol) using ultrasonication or maceration. Filter the extract through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Representative Data):

The following table summarizes typical validation parameters for an HPLC method for flavonoid glycosides, which should be established for the specific analysis using this compound.

ParameterTypical Range/Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 - 0.2 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.6 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (Recovery %) 98 - 102%
High-Performance Thin-Layer Chromatography (HPTLC) for Fingerprinting

HPTLC is a valuable technique for the qualitative fingerprinting of herbal extracts. This compound can be used as a standard to identify its presence in a complex mixture.

Experimental Workflow for HPTLC Analysis

G plate_prep HPTLC Plate (Silica gel 60 F254) application Apply Standard and Sample Solutions plate_prep->application development Develop Plate in Mobile Phase application->development drying Dry the Plate development->drying derivatization Derivatization with Anisaldehyde-Sulfuric Acid drying->derivatization heating Heat Plate at 100°C derivatization->heating documentation Document under UV 254/366 nm and White Light heating->documentation analysis Compare Rf values and Colors documentation->analysis

Caption: Workflow for HPTLC fingerprinting analysis.

Methodology:

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F₂₅₄.

  • Sample and Standard Application: Apply standard solutions of this compound (1 mg/mL in methanol) and the plant extract as bands using an automated applicator.

  • Mobile Phase: A mixture of ethyl acetate, formic acid, glacial acetic acid, and water (100:11:11:26, v/v/v/v) is a suitable developing solvent for flavonoids.

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.

  • Drying: Dry the plate in a stream of warm air.

  • Derivatization: Spray the dried plate with an anisaldehyde-sulfuric acid reagent.

  • Heating: Heat the plate at 100 °C for 5-10 minutes.

  • Documentation: Document the chromatograms under UV light at 254 nm and 366 nm, and under white light after derivatization.

  • Analysis: Compare the Rƒ values and colors of the bands in the sample chromatogram with those of the this compound standard.

Application in Biological Assays: Aldose Reductase Inhibition

This compound has been identified as an inhibitor of aldose reductase, an enzyme in the polyol pathway that is associated with the long-term complications of diabetes. The use of a well-characterized standard is essential for accurately determining its inhibitory activity and for screening plant extracts for potential aldose reductase inhibitors.

Aldose Reductase Inhibition Pathway

G Glucose Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Sorbitol Sorbitol AldoseReductase->Sorbitol Complications Diabetic Complications Sorbitol->Complications Glucodistylin This compound Glucodistylin->AldoseReductase Inhibits

Caption: Inhibition of Aldose Reductase by this compound.

The inhibitory activity can be assessed using an in vitro enzyme assay. A purified standard of this compound is required to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This value is a critical parameter in drug development and for the standardization of herbal products with claimed anti-diabetic properties.

Conclusion

This compound is a valuable phytochemical standard for the quality control of herbal medicines and for research in drug discovery. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their work. The use of a high-purity, well-characterized standard is paramount for obtaining accurate and reproducible results in phytochemical analysis and biological activity screening.

References

Application Notes and Protocols for In Vivo Experimental Design Using (2S,3S)-(-)-Glucodistylin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2S,3S)-(-)-Glucodistylin is a flavanol glycoside isolated from the bark of Quercus acutissima.[1][2] Preclinical research has identified it as an uncompetitive inhibitor of human recombinant aldose reductase with an IC50 value of 7.2 μM.[1][2] Furthermore, it has been shown to inhibit sorbitol accumulation.[1][2] This activity suggests a therapeutic potential for this compound in the prevention and management of diabetic complications, which are often mediated by the polyol pathway. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute in vivo experiments to evaluate the safety, pharmacokinetics, and efficacy of this compound.

Mechanism of Action: Inhibition of the Polyol Pathway

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. In hyperglycemic conditions, the increased flux through the polyol pathway leads to the accumulation of sorbitol, causing osmotic stress and subsequent tissue damage, contributing to diabetic complications such as cataracts, neuropathy, and nephropathy. By inhibiting aldose reductase, this compound can potentially mitigate these pathological processes.

cluster_0 Polyol Pathway in Hyperglycemia Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH Complications Diabetic Complications (e.g., Cataracts, Neuropathy) Sorbitol->Complications AR Aldose Reductase AR->Glucose SDH Sorbitol Dehydrogenase SDH->Sorbitol Glucodistylin This compound Glucodistylin->AR Inhibits

Caption: Mechanism of action of this compound in the polyol pathway.

Experimental Protocols

A phased approach is recommended for the in vivo evaluation of this compound, starting with safety and pharmacokinetic profiling, followed by efficacy studies in a relevant disease model. The following protocols are designed to provide a robust framework for these investigations.

cluster_workflow In Vivo Experimental Workflow for this compound Toxicity Phase 1: Toxicity Studies (Acute & Sub-chronic) PK Phase 2: Pharmacokinetic (PK) Profiling (Single & Multiple Dose) Toxicity->PK Determine Safe Dose Range Efficacy Phase 3: Efficacy Studies (Diabetic Complication Models) PK->Efficacy Inform Dosing Regimen PD Phase 4: Pharmacodynamic (PD) & Mechanism of Action (MOA) Studies Efficacy->PD Confirm In Vivo Effect

References

Application Notes and Protocols for Studying the Protein Binding of (2S,3S)-(-)-Glucodistylin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the protein binding of (2S,3S)-(-)-Glucodistylin, a flavanol glycoside identified as an uncompetitive inhibitor of human recombinant aldose reductase.[1] This enzyme is a key component of the polyol pathway, which is implicated in the long-term complications of diabetes.[2][3] Understanding the binding characteristics of Glucodistylin to aldose reductase is crucial for its development as a potential therapeutic agent.

This document outlines detailed protocols for three essential biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Affinity Chromatography. These methods will enable the determination of binding affinity, kinetics, thermodynamics, and specificity of the Glucodistylin-aldose reductase interaction.

Target Protein and Signaling Pathway

This compound has been shown to inhibit human recombinant aldose reductase with an IC50 value of 7.2 μM.[1] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway , which converts glucose to sorbitol.[2][4] Under hyperglycemic conditions, the increased flux through this pathway leads to the accumulation of sorbitol, causing osmotic stress and contributing to diabetic complications such as retinopathy, nephropathy, and neuropathy.[2][3] Glucodistylin's inhibitory action on aldose reductase makes it a promising candidate for mitigating these complications.

Polyol Pathway and Inhibition by Glucodistylin

Polyol_Pathway cluster_ar cluster_sdh Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Fructose Fructose Sorbitol->Fructose Complications Diabetic Complications Sorbitol->Complications AldoseReductase Aldose Reductase (AKR1B1) NADP NADP+ AldoseReductase->NADP SDH Sorbitol Dehydrogenase NADH NADH SDH->NADH NADPH NADPH NADPH->AldoseReductase NAD NAD+ NAD->SDH Glucodistylin This compound Glucodistylin->AldoseReductase Inhibits

Caption: The Polyol Pathway and its inhibition by Glucodistylin.

Biophysical Characterization Techniques

A multi-faceted approach using various biophysical techniques is recommended for a thorough characterization of the binding of this compound to aldose reductase.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that allows for the real-time monitoring of molecular interactions. It is ideal for determining the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) of the Glucodistylin-aldose reductase interaction.

SPR_Workflow prep 1. Preparation - Aldose Reductase (Ligand) - Glucodistylin (Analyte) - SPR Buffers immobilization 2. Immobilization - Covalently couple Aldose Reductase to sensor chip surface prep->immobilization binding_assay 3. Binding Assay - Inject varying concentrations of Glucodistylin over the sensor surface immobilization->binding_assay regeneration 4. Regeneration - Inject a regeneration solution to remove bound Glucodistylin binding_assay->regeneration analysis 5. Data Analysis - Fit sensorgram data to a binding model - Determine Kon, Koff, and KD binding_assay->analysis regeneration->binding_assay Repeat for each concentration

Caption: Workflow for SPR analysis of Glucodistylin binding to aldose reductase.

Materials:

  • Recombinant human aldose reductase

  • This compound

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS)

  • Ethanolamine-HCl

  • SPR running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., low pH glycine (B1666218) or high salt buffer)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran (B179266) surface with a fresh mixture of EDC and NHS.

    • Inject aldose reductase (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the Glucodistylin solutions over the immobilized aldose reductase surface, starting with the lowest concentration.

    • Allow for an association phase followed by a dissociation phase (injection of running buffer).

    • Between each Glucodistylin injection, regenerate the sensor surface using the optimized regeneration solution.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to obtain specific binding sensorgrams.

    • Globally fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.

ParameterValueUnit
Association Rate (k_on)Example: 1.5 x 10^4M⁻¹s⁻¹
Dissociation Rate (k_off)Example: 1.1 x 10⁻¹s⁻¹
Equilibrium Dissociation Constant (K_D)Example: 7.3µM
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

ITC_Workflow prep 1. Preparation - Aldose Reductase in sample cell - Glucodistylin in syringe - Matched buffer titration 2. Titration - Inject small aliquots of Glucodistylin into the Aldose Reductase solution prep->titration heat_measurement 3. Heat Measurement - Measure the heat change after each injection titration->heat_measurement data_processing 4. Data Processing - Integrate the heat pulses - Plot heat change per mole of injectant vs. molar ratio heat_measurement->data_processing analysis 5. Data Analysis - Fit the binding isotherm to a suitable model - Determine KD, n, ΔH, and ΔS data_processing->analysis

Caption: Workflow for ITC analysis of Glucodistylin binding to aldose reductase.

Materials:

  • Recombinant human aldose reductase

  • This compound

  • ITC instrument

  • Matched buffer (dialysis buffer for the protein is recommended)

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the aldose reductase solution against the chosen buffer.

    • Dissolve this compound in the final dialysis buffer.

    • Degas both the protein and ligand solutions before loading into the ITC.

  • ITC Experiment:

    • Load the aldose reductase solution into the sample cell.

    • Load the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of small injections of Glucodistylin into the protein solution, allowing the system to reach equilibrium between each injection.

  • Data Analysis:

    • Integrate the raw heat data to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.

ParameterValueUnit
Stoichiometry (n)Example: 1.1-
Equilibrium Dissociation Constant (K_D)Example: 8.5µM
Enthalpy Change (ΔH)Example: -5.2kcal/mol
Entropy Change (TΔS)Example: 1.8kcal/mol
Gibbs Free Energy Change (ΔG)Example: -7.0kcal/mol
Affinity Chromatography for Specificity and Purification

Affinity chromatography can be used to assess the specificity of the interaction and as a tool for purifying aldose reductase or for pull-down assays to identify interacting partners.

Affinity_Chromatography_Workflow prep 1. Preparation - Immobilize Glucodistylin on a chromatography resin - Prepare cell lysate containing Aldose Reductase loading 2. Loading - Pass the cell lysate over the Glucodistylin-coupled resin prep->loading washing 3. Washing - Wash the column with buffer to remove non-specifically bound proteins loading->washing elution 4. Elution - Elute bound Aldose Reductase using a competitive ligand or by changing buffer conditions washing->elution analysis 5. Analysis - Analyze the eluted fractions by SDS-PAGE and Western Blot to confirm the presence of Aldose Reductase elution->analysis

Caption: Workflow for affinity chromatography using immobilized Glucodistylin.

Materials:

  • This compound

  • Activated chromatography resin (e.g., NHS-activated Sepharose)

  • Cell lysate or protein mixture containing aldose reductase

  • Binding/Wash buffer

  • Elution buffer (containing a competitive inhibitor or at a different pH/ionic strength)

Procedure:

  • Ligand Immobilization:

    • Couple this compound to the activated resin according to the manufacturer's instructions.

    • Block any remaining active groups on the resin.

    • Equilibrate the column with binding buffer.

  • Protein Binding:

    • Load the protein sample onto the column.

    • Wash the column extensively with binding/wash buffer to remove unbound proteins.

  • Elution:

    • Elute the specifically bound aldose reductase using the elution buffer.

    • Collect fractions and monitor protein elution (e.g., by measuring absorbance at 280 nm).

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE to visualize the purified protein.

    • Confirm the identity of the eluted protein as aldose reductase by Western blotting or mass spectrometry.

FractionSDS-PAGE Band (kDa)Western Blot (anti-Aldose Reductase)
Flow-throughMultiple bandsNegative
WashFaint bandsNegative
Elution 1Single prominent band at ~36 kDaPositive
Elution 2Single prominent band at ~36 kDaPositive

Summary and Conclusion

The provided application notes and protocols offer a robust framework for the detailed characterization of the interaction between this compound and its target protein, human recombinant aldose reductase. By employing SPR, ITC, and affinity chromatography, researchers can obtain critical data on the binding kinetics, thermodynamics, and specificity of this interaction. This information is invaluable for understanding the mechanism of action of Glucodistylin and for its further development as a potential therapeutic agent for the treatment of diabetic complications. The uncompetitive nature of the inhibition suggests that Glucodistylin binds to the enzyme-substrate complex, a detail that can be further explored and confirmed using these techniques.

References

Troubleshooting & Optimization

How to improve the yield of (2S,3S)-(-)-Glucodistylin extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of (2S,3S)-(-)-Glucodistylin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and purity of this valuable flavonoid glycoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common sources?

A1: this compound is a flavonoid glycoside. It has been isolated from various plant species, including Distylium racemosum, Rhododendron flammeum, and Hibiscus mutabilis. The concentration of the compound can vary depending on the plant part, geographical location, and harvest time.

Q2: What are the general steps for extracting this compound?

A2: A typical extraction workflow involves:

  • Preparation of Plant Material: Drying and grinding the plant material to a fine powder to increase the surface area for solvent penetration.

  • Solvent Extraction: Using a polar solvent, commonly an ethanol-water or methanol-water mixture, to extract the crude compounds.

  • Solvent Partitioning: A liquid-liquid extraction step to separate compounds based on their polarity. Flavonoid glycosides are often enriched in ethyl acetate (B1210297) or n-butanol fractions.[1]

  • Purification: Employing chromatographic techniques such as column chromatography (using silica (B1680970) gel or Sephadex LH-20) and potentially preparative High-Performance Liquid Chromatography (HPLC) for final purification.[1][2]

  • Analysis and Quantification: Using analytical HPLC to determine the yield and purity of the final product.[3][4]

Q3: What factors can significantly impact the extraction yield?

A3: Several factors can influence the yield of this compound:

  • Solvent Choice: The polarity of the extraction solvent is critical. Ethanol (B145695) or methanol (B129727) are often effective for flavonoid glycosides.[2]

  • Temperature: Higher temperatures can increase extraction efficiency, but excessive heat can lead to the degradation of thermolabile compounds.[5]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix, but prolonged times can risk compound degradation.

  • pH: The pH of the extraction medium can affect the stability and solubility of the flavonoid.[5]

  • Solid-to-Liquid Ratio: An optimal ratio ensures efficient extraction without excessive solvent usage.

  • Particle Size: A smaller particle size of the plant material increases the surface area for extraction.[5]

Q4: How can I quantify the yield of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is a common and accurate method for quantifying this compound. A C18 column is typically used with a mobile phase consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol. Quantification is achieved by comparing the peak area of the compound in your sample to a calibration curve generated from a certified reference standard.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem 1: Low or No Yield in the Crude Extract
Possible Cause Recommended Solution
Incorrect Plant Material or Low Compound Concentration Verify the botanical identity of your plant source. The concentration of the target compound can vary seasonally and with the specific plant part used.
Improper Sample Preparation Ensure the plant material is thoroughly dried to prevent enzymatic degradation and finely ground to a consistent and small particle size (e.g., less than 0.5 mm) for optimal solvent penetration.[5]
Suboptimal Extraction Solvent The polarity of the solvent is crucial. For flavonoid glycosides like Glucodistylin, polar solvents are preferred. Experiment with different concentrations of aqueous ethanol or methanol (e.g., 70-80%).[1]
Inefficient Extraction Method Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency and reduce extraction time and solvent consumption.
Compound Degradation during Extraction Glucodistylin, like many flavonoids, may be sensitive to high temperatures and extreme pH. Avoid prolonged exposure to high heat and maintain a neutral or slightly acidic pH during extraction.[5]
Problem 2: Significant Loss of Product During Purification
Possible Cause Recommended Solution
Loss During Solvent Partitioning Incomplete separation of layers in liquid-liquid extraction can lead to product loss. Ensure distinct phase separation and consider performing multiple extractions of the aqueous layer to maximize recovery.
Irreversible Adsorption on Chromatography Column The compound may be strongly and irreversibly binding to the stationary phase (e.g., silica gel). Consider using a different stationary phase like Sephadex LH-20 or a reversed-phase C18 silica.
Co-elution with Impurities If the target compound co-elutes with impurities, optimize the mobile phase gradient in your column chromatography. A shallower gradient can improve separation. For challenging separations, preparative HPLC is a high-resolution alternative.[1]
Compound Degradation on Column Some flavonoids can degrade on silica gel. If you suspect this, you can try deactivating the silica gel with a small amount of a weak acid or using a different stationary phase.
Incorrect Fraction Collection Monitor the fractions from your column chromatography using Thin Layer Chromatography (TLC) to ensure you are collecting all fractions containing your target compound.
Problem 3: Crude Extract is a Sticky, Dark-Colored Gum
Possible Cause Recommended Solution
Co-extraction of Interfering Substances The stickiness and dark color are often due to the presence of pigments (like chlorophylls), tannins, lipids, and polysaccharides.[1]
Pre-extraction Defatting Before the main extraction with a polar solvent, pre-wash the dried plant material with a non-polar solvent like hexane (B92381) to remove lipids, waxes, and some pigments.[1]
Solid-Phase Extraction (SPE) Use an appropriate SPE cartridge for a preliminary cleanup of the crude extract to remove highly polar or non-polar impurities before column chromatography.

Experimental Protocols

Protocol 1: General Extraction and Partitioning
  • Preparation: Dry the plant material (e.g., leaves or stems of Distylium racemosum) at a temperature not exceeding 45°C. Grind the dried material to a fine powder (40-60 mesh).

  • Extraction: Macerate the powdered material in 80% aqueous methanol (1:10 solid-to-solvent ratio, w/v) at room temperature for 24 hours with occasional agitation. Filter the extract and repeat the extraction process twice more on the plant residue.

  • Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

  • Partitioning: Suspend the crude extract in water and perform a liquid-liquid extraction by sequentially partitioning with solvents of increasing polarity, such as ethyl acetate and then n-butanol. The flavonoid glycoside fraction is typically enriched in these two fractions.

  • Final Concentration: Concentrate the ethyl acetate and n-butanol fractions separately under reduced pressure to yield the enriched extracts for further purification.

Protocol 2: Column Chromatography Purification
  • Stationary Phase: Prepare a column with silica gel 60 (70-230 mesh) as the stationary phase.

  • Sample Loading: Dissolve the enriched extract (from Protocol 1) in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient mobile phase. A common system is a gradient of chloroform-methanol or ethyl acetate-methanol, starting with a low polarity and gradually increasing the proportion of the more polar solvent.

  • Fraction Collection and Analysis: Collect fractions of a consistent volume and monitor them by TLC. Combine the fractions that contain the pure this compound.

  • Final Purification (Optional): If further purification is needed, preparative HPLC can be employed using a C18 column and a suitable mobile phase, such as a gradient of acidified water and methanol/acetonitrile.

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids (Hypothetical Data)

Extraction MethodSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Maceration80% Ethanol25241.265
Soxhlet Extraction80% Ethanol7881.860
Ultrasound-Assisted80% Ethanol400.52.170
Microwave-Assisted80% Ethanol600.252.572

Table 2: Influence of Solvent Composition on Flavonoid Yield (Hypothetical Data)

Ethanol Concentration (%)Yield (%)
501.5
601.9
702.2
802.1
901.7

Visualizations

Extraction_Workflow Start Plant Material (Dried & Ground) Extraction Solvent Extraction (e.g., 80% Methanol) Start->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Partitioning Liquid-Liquid Partitioning (Ethyl Acetate & n-Butanol) Concentration1->Partitioning Concentration2 Concentration of Enriched Fractions Partitioning->Concentration2 Purification Column Chromatography (Silica Gel) Concentration2->Purification Analysis Purity & Yield Analysis (HPLC) Purification->Analysis End Pure this compound Analysis->End

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield cluster_crude Crude Extraction Issues cluster_purification Purification Issues LowYield Low Yield Detected CrudeExtract Check Crude Extract LowYield->CrudeExtract PurificationStep Check Purification Steps LowYield->PurificationStep PlantMaterial Plant Material Quality? CrudeExtract->PlantMaterial Is it the source? Solvent Optimal Solvent? CrudeExtract->Solvent Is it the solvent? Method Efficient Method? CrudeExtract->Method Is it the technique? PartitioningLoss Loss in Partitioning? PurificationStep->PartitioningLoss Check partitioning. ColumnAdsorption Adsorption on Column? PurificationStep->ColumnAdsorption Check chromatography. FractionCollection Incorrect Fractions? PurificationStep->FractionCollection Check fraction analysis.

Caption: Troubleshooting logic for low yield of this compound.

References

Troubleshooting (2S,3S)-(-)-Glucodistylin instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of (2S,3S)-(-)-Glucodistylin is showing a color change and a decrease in the compound's concentration over a short period. What could be the cause?

A1: Flavonoids like taxifolin (B1681242), the aglycone of which is structurally similar to that of Glucodistylin, are susceptible to degradation in aqueous solutions, especially under neutral to alkaline conditions.[1][2][3][4] This degradation is often accompanied by a color change. The instability is primarily due to oxidation and potential dimerization or polymerization of the molecule.[1][2][3] We recommend preparing fresh solutions and using them promptly.

Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?

A2: Based on studies of taxifolin, acidic to neutral pH (below 7) is generally recommended to minimize degradation.[5] Taxifolin has been shown to be extremely unstable under alkaline conditions (pH > 7), leading to rapid decomposition.[1][2][3] For your experiments, it is advisable to buffer your aqueous solutions to a slightly acidic pH if the experimental conditions allow.

Q3: I need to heat my solution containing this compound. How does temperature affect its stability?

A3: Elevated temperatures can accelerate the degradation of taxifolin, particularly in the presence of moisture.[1][2] Studies have shown significant degradation of taxifolin at temperatures as low as 40°C over several weeks.[1][6] If heating is necessary, it should be done for the shortest possible duration and at the lowest effective temperature. Consider performing a preliminary experiment to assess the impact of your specific heating protocol on the stability of your compound.

Q4: Should I protect my this compound solutions from light?

A4: While taxifolin has been reported to be relatively stable to light (photostable), it is a general good practice in handling flavonoids to protect solutions from direct and prolonged exposure to UV and visible light to prevent any potential photodegradation.[1][2] Storing solutions in amber vials or wrapping containers in aluminum foil is a recommended precautionary measure.

Q5: What are the best practices for storing aqueous solutions of this compound?

A5: For short-term storage, we recommend keeping the solutions at a low temperature (e.g., 4°C) and protected from light.[5] For longer-term storage, it is best to store the compound in a solid, dry form at -20°C.[7] If you must store it in solution, consider preparing aliquots and freezing them at -20°C or -80°C to minimize freeze-thaw cycles. However, be aware that aqueous solutions should not be stored for more than a day.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid decrease in purity/concentration Alkaline pH of the solutionBuffer the solution to a slightly acidic pH (e.g., pH 4-6).
High temperature exposureAvoid heating the solution. If necessary, use the lowest possible temperature for the shortest duration.
Presence of oxidizing agentsDe-gas solvents and consider adding antioxidants if compatible with your experiment.
Color change in solution (e.g., yellowing) Oxidation and degradationPrepare solutions fresh before use. Store stock solutions under inert gas (e.g., argon or nitrogen).
Precipitate formation Poor solubility or degradation product precipitationEnsure the concentration is within the solubility limit. For taxifolin, solubility in aqueous buffers is low.[7] Consider using a co-solvent like DMSO or ethanol (B145695) if your experiment allows.[7]
Inconsistent results between experiments Degradation during sample preparation or storageStandardize your sample handling procedures. Prepare fresh standards and samples for each experiment. Analyze samples immediately after preparation.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Buffers

This protocol outlines a general procedure to assess the stability of this compound at different pH values.

Materials:

  • This compound

  • HPLC-grade water

  • Buffer solutions: pH 4, pH 7, and pH 9

  • HPLC system with a UV detector

  • C18 HPLC column

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Dilute the stock solution with each of the buffer solutions to a final concentration of approximately 100 µg/mL.

  • Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system to determine the initial concentration.

  • Store the remaining solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze by HPLC.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: HPLC Method for Quantification

This is a general HPLC method that can be adapted for the analysis of this compound, based on methods used for taxifolin.[8][9]

  • Instrument: HPLC with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic or phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Approximately 290 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

cluster_workflow Stability Testing Workflow Prepare Stock Prepare Stock Solution (e.g., in Methanol) Prepare Samples Prepare Buffered Aqueous Samples (e.g., pH 4, 7, 9) Prepare Stock->Prepare Samples Initial Analysis t=0 Analysis (HPLC-UV) Prepare Samples->Initial Analysis Incubate Incubate Samples (Controlled Temperature & Light) Prepare Samples->Incubate Time Point Analysis Time Point Analysis (e.g., 1, 2, 4, 8, 24h) Incubate->Time Point Analysis Data Analysis Data Analysis (% Degradation vs. Time) Time Point Analysis->Data Analysis

Caption: Experimental workflow for assessing the stability of this compound.

cluster_pathway Presumed Degradation Pathway Glucodistylin This compound Oxidation Oxidation Glucodistylin->Oxidation Hydrolysis Hydrolysis (Alkaline pH) Glucodistylin->Hydrolysis Dimerization Dimerization Oxidation->Dimerization DegradationProducts Degradation Products (e.g., Quinones, Dimers) Oxidation->DegradationProducts Hydrolysis->Dimerization Dimerization->DegradationProducts

Caption: Presumed degradation pathways for this compound based on taxifolin.

cluster_troubleshooting Troubleshooting Logic start Instability Observed (e.g., Peak Area Decrease) check_ph Check Solution pH start->check_ph check_temp Check Temperature Exposure check_ph->check_temp pH < 7 adjust_ph Action: Buffer to acidic pH check_ph->adjust_ph pH > 7 check_storage Review Storage Conditions check_temp->check_storage Room Temp minimize_heat Action: Minimize heat exposure check_temp->minimize_heat High Temp optimize_storage Action: Store cold, dark, and fresh check_storage->optimize_storage Inadequate stable Problem Resolved adjust_ph->stable minimize_heat->stable optimize_storage->stable

Caption: A troubleshooting decision tree for addressing instability issues.

References

Technical Support Center: Optimizing (2S,3S)-(-)-Glucodistylin Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound (2S,3S)-(-)-Glucodistylin is limited in publicly available scientific literature.[1][2][3] This guide provides recommendations based on the broader class of flavonoids, to which this compound belongs.[2][3] Researchers should use this information as a starting point and adapt it to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[2][3] Its chemical formula is C21H22O12 and it has a molecular weight of 466.4 g/mol .[1][2][3] Like many flavonoids, it is likely to have poor solubility in water and may require an organic solvent for dissolution in preparation for in vitro experiments.[4][5][6]

Q2: What is a typical starting concentration range for flavonoids in in vitro experiments?

The optimal concentration for a flavonoid is highly dependent on the specific compound, the cell type used, and the biological endpoint being measured. However, a common approach is to start with a broad concentration range and then narrow it down. A typical starting range for flavonoids in cell-based assays is from 1 µM to 100 µM.[7] For initial screening, some researchers may test up to 200 µg/mL, but it is crucial to be aware of potential cytotoxicity and solubility issues at higher concentrations.[8]

Q3: Which solvent should I use to dissolve this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for dissolving flavonoids for in vitro studies due to its high solubilizing power and relatively low cytotoxicity at low concentrations.[4][9] Ethanol is another option.[3][9] It is critical to keep the final concentration of the organic solvent in the cell culture medium as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts.[4] Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.

Q4: I am observing precipitation of the compound in my cell culture medium. What can I do?

Precipitation of flavonoids in aqueous culture media is a common problem.[9] Here are some troubleshooting steps:

  • Optimize your dilution technique: Warm the cell culture medium to 37°C before adding the stock solution. Add the stock solution dropwise while gently swirling the medium to ensure rapid dispersion.[4]

  • Perform a solubility test: Before your main experiment, determine the maximum soluble concentration of this compound in your specific cell culture medium.[9]

  • Use a lower concentration: If precipitation persists, you may need to work with lower concentrations of the compound.

  • Consider serum content: Serum proteins like albumin can sometimes help to solubilize hydrophobic compounds.[4][9] However, be aware that serum components can also interact with your compound and affect its activity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background or false positives in MTT assays Flavonoids with antioxidant properties can directly reduce the MTT reagent to formazan (B1609692), leading to an inaccurate measure of cell viability.[10][11][12]- Include a "compound-only" control (compound in media without cells) to measure direct MTT reduction.[12] - Consider using an alternative cytotoxicity assay that is less prone to interference, such as the Sulforhodamine B (SRB) assay or a lactate (B86563) dehydrogenase (LDH) release assay.[10][11]
Unexpectedly high cytotoxicity - The compound itself is highly potent. - The solvent concentration is too high.[9] - The compound has degraded into a more toxic substance.- Perform a dose-response curve to determine the IC50 value. - Ensure the final solvent concentration is non-toxic to your cells by running a vehicle control. - Prepare fresh stock solutions and store them properly (aliquoted at -20°C or -80°C).[4]
Lack of biological activity - The concentration is too low. - The compound is not stable under incubation conditions. - The compound has precipitated out of solution.- Test a wider and higher range of concentrations. - Check the literature for the stability of similar flavonoids. - Visually inspect your culture plates for precipitation under a microscope.
Inconsistent results - Pipetting errors. - Cell plating inconsistencies. - Compound instability or precipitation.- Use calibrated pipettes and practice good cell culture technique. - Ensure a homogenous cell suspension when plating. - Prepare fresh dilutions for each experiment and visually inspect for precipitation.

Data Presentation

Table 1: Recommended Starting Concentrations for Flavonoid Screening

Assay TypeTypical Concentration RangeNotes
Cytotoxicity (e.g., MTT, SRB)1 µM - 200 µMA wide range is recommended for initial screening to identify the cytotoxic threshold.
Anti-inflammatory0.5 µg/mL - 50 µg/mLThe effective concentration can be highly variable depending on the specific flavonoid and inflammatory stimulus.[13]
Antioxidant (cell-based)1 µM - 100 µMThe antioxidant capacity can be assessed by measuring the reduction of intracellular reactive oxygen species (ROS).
Enzyme Inhibition0.05 mg/mL - 1.0 mg/mLHighly dependent on the target enzyme and the potency of the flavonoid.[14]

Table 2: Solvent Considerations for Flavonoid Stock Solutions

SolventRecommended Starting Stock ConcentrationMaximum Final Concentration in MediaStorage
DMSO10 mM - 50 mM≤ 0.5%Aliquots at -20°C or -80°C
Ethanol10 mM - 50 mM≤ 0.5%Aliquots at -20°C or -80°C

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Calculate the required amount of this compound to prepare a 10 mM stock solution (Molecular Weight: 466.4 g/mol ). b. Weigh the powder and transfer it to a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to the tube. d. Vortex or sonicate briefly until the compound is completely dissolved. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.

Protocol 2: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Compound Dilution: a. Thaw an aliquot of your this compound stock solution. b. Prepare a series of dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[7] c. Also, prepare a vehicle control (medium with the same final concentration of DMSO as your highest compound concentration) and a media-only control.

  • Cell Treatment: a. Remove the old medium from the cells. b. Add 100 µL of the prepared compound dilutions, vehicle control, and media-only control to the respective wells. c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7] b. Incubate for 2-4 hours at 37°C. c. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare 10 mM Stock in DMSO B Serial Dilution in Culture Medium A->B D Treat Cells with Dilutions (24, 48, 72h) B->D C Seed Cells in 96-well Plate C->D E Perform Cell Viability Assay (e.g., MTT) D->E F Measure Absorbance E->F G Calculate % Viability vs. Control F->G H Plot Dose-Response Curve & Determine IC50 G->H flavonoid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k mapk MAPK receptor->mapk flavonoid This compound flavonoid->pi3k Modulates flavonoid->mapk Modulates nfkb IκB-NF-κB flavonoid->nfkb Inhibits IKK akt Akt pi3k->akt akt->nfkb Modulates nfkb_nuc NF-κB mapk->nfkb_nuc Modulates ikb IκB nfkb->nfkb_nuc Translocation gene Gene Expression (e.g., Anti-inflammatory) nfkb_nuc->gene

References

Technical Support Center: Overcoming Poor Solubility of (2S,3S)-(-)-Glucodistylin for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of (2S,3S)-(-)-Glucodistylin in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

A1: this compound is a flavanol glycoside, a class of naturally occurring polyphenolic compounds. Like many flavonoids, it exhibits poor water solubility, which can lead to several challenges in bioassays. These challenges include precipitation of the compound in aqueous assay media, inaccurate determination of compound concentration, and consequently, unreliable and non-reproducible experimental results. Overcoming these solubility issues is critical for accurately assessing the biological activity of this compound.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: Based on supplier information and general knowledge of flavonoids, the recommended organic solvents for preparing a high-concentration stock solution of this compound are Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1] DMSO is a common choice for cell-based assays due to its high solubilizing power for a wide range of compounds.

Q3: What is the maximum permissible concentration of DMSO in a cell-based assay?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without the test compound) in your experiments to account for any potential effects of the solvent on the cells.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

A4: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the aqueous buffer. Try testing a lower concentration range.

  • Use a co-solvent: In some cases, a combination of solvents can improve solubility. However, compatibility with your specific assay must be verified.

  • Gentle warming and sonication: Briefly warming the solution to 37°C or using a sonicator can help to dissolve the compound.

  • Employ solubility enhancers: For challenging compounds, consider using solubility enhancers such as cyclodextrins.

Q5: Are there alternative methods to improve the solubility of this compound for in vivo or in vitro studies?

A5: Yes, several advanced formulation strategies can enhance the solubility and bioavailability of poorly soluble flavonoids. These include the use of natural deep eutectic solvents (NaDES), nanosuspensions, nanoencapsulation, and the formation of inclusion complexes with cyclodextrins.[2] These techniques can significantly increase the aqueous solubility of flavonoids.

Troubleshooting Guides

Issue 1: Compound Precipitation in Assay Wells

Symptoms:

  • Visible precipitate or cloudiness in the wells of the microplate after adding the compound.

  • Inconsistent or non-reproducible results in dose-response experiments.

Possible Causes:

  • The final concentration of this compound exceeds its aqueous solubility.

  • The final concentration of the organic solvent (e.g., DMSO) is too low to maintain the compound in solution.

Troubleshooting Workflow:

A Precipitation Observed B Reduce Final Compound Concentration A->B Is concentration high? C Optimize DMSO Concentration (e.g., up to 0.5%) A->C Is DMSO% low? D Gentle Warming (37°C) or Sonication B->D If precipitation persists F Issue Resolved B->F If successful C->D If precipitation persists C->F If successful E Consider Solubility Enhancers (e.g., Cyclodextrins) D->E If still unresolved E->F If successful

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Low or No Biological Activity Observed

Symptoms:

  • The compound does not show the expected biological effect, even at high concentrations.

  • High variability in the measured activity.

Possible Causes:

  • Poor solubility leading to a lower effective concentration of the compound in the assay.

  • Degradation of the compound in the stock solution or assay medium.

Troubleshooting Workflow:

A Low/No Activity B Verify Compound Integrity (e.g., HPLC) A->B Is compound stable? C Confirm Stock Solution Concentration A->C Is concentration correct? D Re-evaluate Solubility Strategy (see Issue 1) B->D If stable C->D If correct E Assess Compound Stability in Assay Medium D->E If still no activity F Activity Observed D->F If solubility improved E->F If stable and soluble

Caption: Troubleshooting workflow for low biological activity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound to achieve a high-concentration stock solution (e.g., 10 mM or 20 mg/mL).

  • Facilitating Dissolution: Vortex the solution vigorously. If necessary, briefly sonicate the vial in a water bath to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of the this compound stock solution in a sterile microcentrifuge tube or a separate 96-well plate using cell culture medium. Ensure the final DMSO concentration in the highest concentration of the compound does not exceed a non-toxic level (typically <0.5%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control (medium with DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Data Presentation

Table 1: Solubility of Structurally Related Flavonoid (Taxifolin) in Various Solvents

SolventSolubility
DMSO≥20 mg/mL
EthanolInformation not available
MethanolInformation not available
WaterPoorly soluble

Table 2: Recommended Final DMSO Concentrations for In Vitro Bioassays

Cell TypeRecommended Max. DMSO Concentration
Most Cancer Cell Lines0.5%
Primary Cells≤ 0.1%
Sensitive Cell Lines≤ 0.1%

Mandatory Visualizations

Signaling Pathways Modulated by Structurally Related Flavonoids

This compound has been shown to be an uncompetitive inhibitor of aldose reductase, an enzyme implicated in diabetic complications.[3][4] The structurally related flavonoid, taxifolin, has been demonstrated to modulate key signaling pathways such as PI3K/Akt and NF-κB, which are involved in cellular processes like inflammation, proliferation, and survival.[5][6][7][8][9][10][11][12][13]

cluster_0 Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K Glucodistylin This compound (or related flavonoids) Glucodistylin->Receptor Binds AldoseReductase Aldose Reductase Glucodistylin->AldoseReductase Inhibits Akt Akt PI3K->Akt IKK IKK Akt->IKK Inhibits NFkB NF-κB IkB IκB IKK->IkB Phosphorylates p65_p50 p65/p50 IkB->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Gene Gene Expression (Inflammation, Proliferation, Survival) Nucleus->Gene Sorbitol Sorbitol Accumulation AldoseReductase->Sorbitol

Caption: Putative signaling pathways affected by Glucodistylin.

Experimental Workflow for Assessing Bioactivity of Poorly Soluble Compounds

A Weigh Compound B Prepare Stock Solution (e.g., 100% DMSO) A->B C Serial Dilution in Culture Medium B->C D Treat Cells C->D E Incubate D->E F Perform Bioassay (e.g., MTT) E->F G Data Analysis F->G

Caption: General workflow for bioactivity assessment.

References

Technical Support Center: Troubleshooting High Background in Fluorescence Assays with (2S,3S)-(-)-Glucodistylin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing high background fluorescence in assays involving (2S,3S)-(-)-Glucodistylin. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)
Q1: Why am I observing high background fluorescence in my assay?

High background fluorescence, or noise, is a common issue that can obscure the desired signal from your target of interest, leading to reduced assay sensitivity and a poor signal-to-noise ratio.[1] This unwanted signal can originate from multiple sources, which can be broadly categorized as intrinsic to the sample or extrinsic.[2]

Common Sources of High Background Fluorescence:

CategorySourceDescription
Test Compound AutofluorescenceThe compound itself, this compound, may be inherently fluorescent at the assay's excitation and emission wavelengths.[1][3] Phenolic compounds are known to exhibit autofluorescence.[4][5][6]
Light ScatteringCompound precipitation due to poor solubility can scatter light, leading to artificially high readings.[1]
Assay Reagents & Buffer Intrinsic FluorescenceComponents of the assay buffer (e.g., phenol (B47542) red, some amino acids, BSA) or solvents like DMSO can be fluorescent.[1][3][7]
ContaminationImpurities in reagents or the use of non-high-purity water can introduce fluorescent contaminants.[1][3]
Probe InstabilityThe fluorescent probe or substrate may degrade or react non-enzymatically over time, increasing background signal.[1][3]
Biological Sample Endogenous FluorophoresCells and tissues contain naturally fluorescent molecules like NAD(P)H, flavins, collagen, and lipofuscin.[1][8][9]
Labware & Instrumentation Assay PlatesStandard polystyrene plates, especially those with clear walls, can be autofluorescent.[1][10][11]
Instrument SettingsIncorrect instrument settings, such as an excessively high detector gain (PMT setting), can amplify background noise along with the signal.[1][12]
Extraneous LightLight leaks in the instrument or ambient light can contribute to background.[10] Dust particles can also be a source of fluorescence.[13]
Q2: Could this compound itself be the cause of the high background?

Yes, this is a likely cause. This compound is a type of flavonoid, which belongs to the broader class of phenolic compounds. Phenolic compounds are well-documented to possess intrinsic fluorescence (autofluorescence) due to their chemical structure.[4][5][6] This means the compound itself can absorb light at the excitation wavelength and emit light in the detection range of your assay, contributing directly to the high background signal.[14]

Q3: How can I experimentally confirm if Glucodistylin is autofluorescent?

To determine the contribution of Glucodistylin to the overall signal, you should run a specific control experiment. This involves measuring the fluorescence of the compound in the absence of other assay components that are expected to generate a signal (e.g., enzyme, substrate, or cells).

See Protocol 1: Measurement of Compound Autofluorescence for a detailed experimental workflow.

Q4: My "no-enzyme" or "buffer only" controls also show high background. What should I investigate?

If controls lacking the primary biological components still exhibit high background, the issue likely lies with the assay reagents, buffer, or the plates themselves.[1][3]

Troubleshooting Steps for Reagent-Based Background:

  • Prepare Fresh Buffers: Use high-purity, analytical-grade water and reagents. Filter-sterilizing the buffer can also help remove microbial contaminants.[3]

  • Check Buffer Components: Some common media components like phenol red and fetal bovine serum (FBS) are known to be highly fluorescent.[7] If possible, switch to a phenol red-free medium or reduce the serum concentration.[7]

  • Evaluate Probe Stability: Some fluorescent probes can hydrolyze or degrade spontaneously in assay buffer. Prepare probe solutions fresh before each experiment and protect them from light.[1][3]

  • Use Appropriate Plates: Standard clear or white polystyrene plates can have high autofluorescence. For fluorescence assays, it is recommended to use black-walled, clear-bottom plates to minimize well-to-well crosstalk and background from the plate material.[10][11]

See Protocol 2: Evaluation of Assay Buffer and Reagent Background for a systematic approach.

Q5: What instrument settings are critical for reducing background fluorescence?

Optimizing the settings on your fluorescence plate reader or microscope is crucial. An overly sensitive setting will amplify noise, while an insensitive one will weaken your desired signal.

Key Instrument Settings to Optimize:

SettingRecommendationRationale
Gain (PMT Voltage) Optimize using a positive control.While higher gain increases the signal, it also amplifies the background noise.[1][12] The goal is to find a setting that places the positive control signal in the upper range of the linear detector response without saturating it.
Excitation/Emission Wavelengths Ensure filters or monochromators match the specific fluorophore's spectra.A mismatch between your instrument's settings and the fluorophore's properties is a common cause of low signal intensity.[10]
Read Height (Top-Reading Instruments) Optimize for your specific plate and liquid volume.An incorrect read height can lead to suboptimal signal detection and increased variability.
Number of Flashes/Integration Time Increase to improve signal strength.This can help boost a weak signal, but may also increase background. It needs to be balanced with the gain setting.[10]
Troubleshooting Workflows & Diagrams

The following diagrams illustrate systematic approaches to diagnosing and mitigating high background fluorescence.

G cluster_0 Troubleshooting High Background Fluorescence A Start: High Background Observed B Run Control Experiments A->B C Is Compound Autofluorescent? B->C Test Compound Alone D Is Buffer/Reagent Background High? B->D Test Buffer/Reagents Alone E Is Sample Autofluorescent? B->E Test Unlabeled Sample C->D No G Implement Solutions for Compound C->G Yes D->E No H Implement Solutions for Reagents D->H Yes F Optimize Instrument Settings E->F No I Implement Solutions for Sample E->I Yes J Re-evaluate Assay F->J G->J H->J I->J

Caption: A general workflow for troubleshooting high background fluorescence.

Interference cluster_assay Fluorescence Assay Measurement cluster_explanation Detector Detector TotalSignal Total Measured Signal Detector->TotalSignal Signal Specific Signal (from Target) Signal->Detector Desired Noise Autofluorescence (from Glucodistylin) Noise->Detector Interference OtherNoise Other Background (Buffer, Plate, etc.) OtherNoise->Detector Interference exp Total Signal = Specific Signal + Compound Autofluorescence + Other Background

Caption: How compound autofluorescence contributes to the total measured signal.

Experimental Protocols
Protocol 1: Measurement of Compound Autofluorescence

Objective: To quantify the intrinsic fluorescence of this compound at the assay's specific excitation and emission wavelengths.

Materials:

  • This compound stock solution

  • Assay buffer (without any enzyme, cells, or detection reagents)

  • Black, clear-bottom microplates suitable for fluorescence

  • Fluorescence microplate reader

Method:

  • Plate Setup: Design a plate layout that includes wells for a buffer blank and a serial dilution of Glucodistylin.

  • Prepare Dilutions: Create a serial dilution of Glucodistylin in the assay buffer. The concentration range should cover and exceed the final concentration used in the main assay.

  • Add to Plate:

    • To "Blank" wells, add only the assay buffer.

    • To "Compound" wells, add the corresponding dilutions of Glucodistylin.

  • Incubation: Incubate the plate under the same conditions (time, temperature) as the main assay.

  • Read Fluorescence: Measure the fluorescence using the exact same instrument settings (excitation/emission wavelengths, gain, etc.) as the main experiment.

  • Data Analysis:

    • Subtract the average fluorescence of the "Blank" wells from all "Compound" wells.

    • Plot the background-subtracted fluorescence against the concentration of Glucodistylin. A concentration-dependent increase in signal confirms that the compound is autofluorescent. This value can be used for background correction in your main assay.

Protocol 2: Evaluation of Assay Buffer and Reagent Background

Objective: To identify which component(s) of the assay buffer or reagent mixture are contributing to the high background.

Materials:

  • All individual components of the assay buffer and final reaction mixture (e.g., base buffer, salts, BSA, DTT, detection probe, etc.)

  • High-purity water

  • Black, clear-bottom microplates

  • Fluorescence microplate reader

Method:

  • Plate Setup: Assign wells to test each component individually and in combination.

    • Well 1: High-purity water only

    • Well 2: Complete assay buffer

    • Well 3+: Individual buffer components dissolved in high-purity water at their final assay concentrations.

    • Additional wells for combinations of components.

  • Add Components: Pipette the respective solutions into the designated wells.

  • Incubation: Incubate the plate as you would for the main assay.

  • Read Fluorescence: Measure the fluorescence using the standard assay settings.

  • Data Analysis: Compare the fluorescence of each well to the "water only" control. Any component that gives a significantly higher reading is a source of background fluorescence. Consider replacing that component with a non-fluorescent alternative if possible (e.g., use a different blocking protein than BSA, or use a phenol red-free medium).[3][8]

Protocol 3: Optimizing Fluorescent Probe/Antibody Concentration

Objective: To find the optimal concentration of a fluorescent probe or antibody that maximizes the specific signal while minimizing non-specific binding and background.[2][15]

Materials:

  • Fluorescent probe or primary/secondary antibodies

  • Biological sample (cells, tissue, protein)

  • Assay buffer and blocking buffer

  • Black, clear-bottom microplates or imaging slides

  • Fluorescence microplate reader or microscope

Method:

  • Prepare Titration: Create a serial dilution of the fluorescent probe or antibody. It is often recommended to test concentrations below, at, and above the manufacturer's suggested concentration.[2]

  • Sample Preparation: Prepare your samples as required by the main assay protocol (e.g., cell seeding, fixation, permeabilization).

  • Blocking: If applicable, perform the blocking step to minimize non-specific binding.[8]

  • Incubation: Incubate the samples with the different concentrations of the probe/antibody for the recommended time and temperature. Include a "no probe/antibody" control to measure the autofluorescence of the biological sample itself.

  • Washing: Perform thorough washing steps to remove any unbound probe or antibody.[2][15] Insufficient washing is a common cause of high background.[15]

  • Read Fluorescence: Acquire data using the plate reader or microscope.

  • Data Analysis: Plot the signal intensity against the probe/antibody concentration. The optimal concentration is the one that provides a strong signal with the lowest corresponding background, thus maximizing the signal-to-noise ratio.

References

How to prevent degradation of (2S,3S)-(-)-Glucodistylin during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of (2S,3S)-(-)-Glucodistylin. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing solid this compound?

A1: Solid this compound should be stored in a tightly sealed vial at 2-8°C for long-term stability, where it can be kept for up to 24 months. It is crucial to protect the compound from moisture and light.

Q2: How should I prepare and store stock solutions of this compound?

A2: For stock solutions, it is recommended to dissolve this compound in a suitable organic solvent such as DMSO, methanol (B129727), or ethanol. To maintain stability, prepare aliquots of the stock solution in tightly sealed vials and store them at -20°C. It is best to prepare and use solutions on the same day whenever possible.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound are expected to be hydrolysis of the glycosidic bond and oxidation of the flavonoid structure. The aglycone, taxifolin (B1681242), is known to be highly unstable under alkaline conditions, which can lead to the formation of dimers.[1][2] Thermal degradation is also a concern and is accelerated by the presence of humidity.[1][2]

Q4: Is this compound sensitive to light?

A4: Based on studies of its aglycone, taxifolin, this compound is expected to be relatively stable to photolysis.[1][2] However, as a general precaution for flavonoid compounds, it is advisable to protect it from prolonged exposure to direct light.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffers

Question: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous cell culture medium or assay buffer. How can I prevent this?

Answer: This is a common issue due to the lower solubility of flavonoid glycosides in aqueous solutions. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.

  • Optimize the Co-Solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent) is as low as possible while maintaining solubility, as high concentrations can be toxic to cells. A final DMSO concentration of less than 0.5% is generally recommended for cell-based assays.

  • Use a Solubilizing Agent: Consider the use of solubilizing excipients like cyclodextrins, which can form inclusion complexes with flavonoids and enhance their aqueous solubility.

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. Experiment with slight adjustments to the pH of your buffer, but be mindful of the pH tolerance of your experimental system.

  • Gentle Warming: Briefly and gently warming the solution may help with initial dissolution, but be cautious as excessive heat can cause degradation.

Issue 2: Inconsistent or Unexpected Results in In Vitro Assays

Question: My in vitro enzyme inhibition assay is giving variable or unexpected results when using this compound. What could be the cause?

Answer: Inconsistent results can stem from several factors related to the compound's properties and its interaction with the assay components.

  • Compound Instability in Assay Buffer: If your assay buffer has a neutral to alkaline pH, the compound may be degrading over the course of the experiment. Consider the stability of the compound in your specific buffer by incubating it for the duration of the assay and then analyzing for degradation using HPLC.

  • Interference with Assay Detection Method: Flavonoids can interfere with certain assay readouts. For example, some flavonoids can interfere with peroxidase-based assays. If you are using a colorimetric or fluorometric assay, run a control with the compound alone (without the enzyme) to check for any intrinsic absorbance or fluorescence at the measurement wavelength.

  • Non-Specific Enzyme Inhibition: At higher concentrations, some flavonoids can cause non-specific inhibition through aggregation or promiscuous binding. It is important to determine the IC50 and ensure you are working within a specific inhibitory range.

  • Purity of the Compound: Verify the purity of your this compound sample, as impurities can interfere with the assay.

Issue 3: Difficulty in Detecting and Quantifying this compound and its Degradants by HPLC

Question: I am having trouble developing a stability-indicating HPLC method for this compound. What are some key considerations?

Answer: Developing a robust stability-indicating HPLC method requires careful optimization of chromatographic conditions.

  • Column Choice: A C18 column is a good starting point for the separation of flavonoids and their glycosides.

  • Mobile Phase Composition: A gradient elution with a mobile phase consisting of an acidified aqueous solution (e.g., with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically effective. The acid helps to improve peak shape by suppressing the ionization of phenolic hydroxyl groups.

  • Detection Wavelength: Flavonoids generally have two main absorption maxima. For taxifolin and its glycosides, detection is often performed around 290 nm.

  • Peak Tailing: If you observe peak tailing, it could be due to secondary interactions with the stationary phase. Ensure your mobile phase is sufficiently acidic.

  • Resolution of Degradation Products: To ensure your method is stability-indicating, you need to be able to resolve the parent compound from its degradation products. Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) to generate these products and confirm they are separated from the main peak.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationContainerNotes
Solid 2-8°CUp to 24 monthsTightly sealed, light-resistant vialProtect from moisture.
Stock Solution -20°CUp to 6 monthsTightly sealed, amber vials (aliquots)Minimize freeze-thaw cycles. Best to use freshly prepared solutions.

Table 2: Summary of Forced Degradation Studies on Taxifolin (Aglycone of Glucodistylin)

Stress ConditionDegradation (%)TimeNotes
1 M HCl20.2%30 minModerate degradation.
1 mM NaOH16.3%15 minHighly unstable in alkaline conditions.
30% H₂O₂11.7%24 hRelatively stable to oxidation.
Dry Heat (40°C)9.8%30 daysMinor degradation.
Humid Heat (40°C, 75% RH)23.1%30 daysDegradation accelerated by humidity.
Photolysis (2.4 million lx·h)9.0%-Relatively stable to light.

Data adapted from a study on taxifolin, the aglycone of this compound. The glycoside may exhibit different stability.[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is a starting point and should be validated for your specific application.

  • Instrumentation: HPLC system with a UV/Vis or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% phosphoric acid

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B to 15% B

    • 5-15 min: 15% B to 25% B

    • 15-25 min: 25% B to 45% B

    • 25-30 min: Re-equilibrate to 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 290 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or DMSO) and dilute with the initial mobile phase.

Protocol 2: In Vitro Aldose Reductase Inhibition Assay

This spectrophotometric assay measures the inhibition of aldose reductase by monitoring the decrease in NADPH absorbance.

  • Materials:

    • Recombinant human aldose reductase

    • NADPH

    • DL-Glyceraldehyde (substrate)

    • Sodium phosphate (B84403) buffer (100 mM, pH 6.2)

    • This compound stock solution (in DMSO)

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, the enzyme, and the test compound dilutions.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH and DL-glyceraldehyde.

    • Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.

Mandatory Visualizations

degradation_pathway Glucodistylin This compound Taxifolin Taxifolin (Aglycone) Glucodistylin->Taxifolin Hydrolysis (Acid/Base/Enzymatic) Glucose Glucose Glucodistylin->Glucose Hydrolysis (Acid/Base/Enzymatic) Dimers Dimers & Other Degradation Products Taxifolin->Dimers Alkaline Conditions Oxidized_Products Oxidized Products Taxifolin->Oxidized_Products Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Solid Solid Glucodistylin Stock Stock Solution (e.g., in DMSO) Solid->Stock Dissolve Working Working Solution (in Assay Buffer) Stock->Working Dilute Incubation Incubate with Enzyme (e.g., Aldose Reductase) Working->Incubation Reaction Initiate Reaction (add Substrate & Cofactor) Incubation->Reaction Detection Measure Signal (e.g., Absorbance) Reaction->Detection Calculation Calculate % Inhibition & IC50 Detection->Calculation

Caption: General experimental workflow for an in vitro enzyme inhibition assay.

signaling_pathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_downstream Downstream Effects Glucose High Glucose AR Aldose Reductase (AR) Glucose->AR Sorbitol Sorbitol AR->Sorbitol Oxidative_Stress Oxidative Stress (↓NADPH, ↑NADH/NAD+) AR->Oxidative_Stress NADPH Consumption SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose SDH->Fructose SDH->Oxidative_Stress NADH Production AGEs AGE Formation Fructose->AGEs Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) Osmotic_Stress->Complications PKC_Activation PKC Activation Oxidative_Stress->PKC_Activation PKC_Activation->Complications AGEs->Complications Glucodistylin This compound Glucodistylin->AR Inhibition

Caption: Inhibition of the Polyol Pathway by this compound.

References

Technical Support Center: High-Purity (2S,3S)-(-)-Glucodistylin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for high-purity (2S,3S)-(-)-Glucodistylin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Chiral HPLC Separation Issues

Question: I am observing poor resolution between the (2S,3S) and (2R,3R) enantiomers of Glucodistylin during chiral HPLC. How can I improve the separation?

Answer:

Poor enantiomeric resolution is a common challenge in chiral chromatography.[1] Several factors can be optimized to enhance separation.[1]

  • Mobile Phase Composition: The composition of the mobile phase is critical.[1] Varying the ratio of your solvents (e.g., hexane/isopropanol or a buffered aqueous/organic mobile phase) can significantly impact selectivity. For polar ionic mode separations, using volatile salts like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) can be beneficial, especially for LC/MS applications.

  • Stationary Phase Selection: Not all chiral stationary phases (CSPs) are equally effective for every compound.[1] Polysaccharide-based CSPs are widely used and offer diverse selectivities.[1] If you are using a particular polysaccharide-based column (e.g., amylose (B160209) or cellulose-based), consider screening other types of chiral columns.[1]

  • Temperature: Temperature can influence the enantioselectivity of a separation. It is recommended to experiment with different column temperatures (e.g., 10°C, 25°C, and 40°C) to find the optimal condition. The effect of temperature is complex and can either increase or decrease resolution depending on the specific interactions between the analyte, mobile phase, and stationary phase.

  • Flow Rate: Reducing the flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase. A typical starting flow rate for a 4.6 mm I.D. column is 1.0 mL/min, but decreasing this may enhance separation.

Illustrative HPLC Optimization Data

ParameterCondition ACondition BCondition CResolution (Rs)
Column Chiralpak IAChiralpak IAChiralcel OD-H1.2
Mobile Phase 90:10 Hexane:IPA85:15 Hexane:IPA90:10 Hexane:IPA1.8
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.4
Temperature 25°C25°C35°C1.9

Note: This is example data. Actual results will vary.

Crystallization Problems

Question: My Glucodistylin is "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to the solution being too saturated or cooling too quickly.[2] Here are some steps to troubleshoot this issue:

  • Increase Solvent Volume: Your solution may be too concentrated. Re-heat the solution until the oil dissolves and add a small amount of additional solvent.[2] Then, allow it to cool slowly again.

  • Reduce Cooling Rate: Rapid cooling can prevent the molecules from aligning into a crystal lattice.[2] Ensure the crystallization vessel is well-insulated (e.g., by placing it on a cork ring or wrapping it in glass wool) to slow down the cooling process.

  • Change Solvent System: The chosen solvent may not be ideal. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You might need to screen different solvents or use a co-solvent system.

  • Charcoal Treatment: The presence of impurities can sometimes inhibit crystallization and lead to oiling out.[2] If your solution is colored, adding activated charcoal to the hot solution and then filtering it can remove some impurities.[2]

Question: The yield from my crystallization is very low. How can I improve it?

Answer:

A low yield can be due to several factors:[2]

  • Too much solvent: If an excessive amount of solvent was used, a significant portion of your compound may remain in the mother liquor.[2] You can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals.

  • Premature crystallization: If crystallization occurs too quickly at a high temperature, the crystals may be impure and some of the desired compound may be lost during washing. Ensure the solution cools slowly.

  • Incomplete precipitation: Cooling the solution to a lower temperature (e.g., in an ice bath) after it has reached room temperature can help to maximize the precipitation of the product.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for a molecule like Glucodistylin, and how can I minimize them during purification?

A1: The most common chemical degradation pathways for drug substances are hydrolysis and oxidation.[3]

  • Hydrolysis: This can occur in the presence of water and can be catalyzed by acidic or basic conditions.[4] To minimize hydrolysis, use anhydrous solvents when possible and control the pH of any aqueous solutions.[3]

  • Oxidation: This can be initiated by exposure to air (oxygen), light, or trace metals.[3] To prevent oxidation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon), use amber glassware to protect from light, and ensure high-purity solvents and reagents are used.[3]

Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help identify the potential degradation products and the stability of Glucodistylin.[4]

Q2: How do I assess the purity of my final this compound product?

A2: A combination of analytical techniques should be used to assess purity:

  • High-Performance Liquid Chromatography (HPLC): An achiral (reverse-phase) HPLC method can be used to determine the overall purity by separating the main compound from any impurities.[5] A chiral HPLC method is necessary to determine the enantiomeric purity (the percentage of the desired (2S,3S) enantiomer relative to the undesired (2R,3R) enantiomer).

  • Gas Chromatography (GC): If the compound is volatile or can be derivatized to be volatile, GC can also be used for purity assessment.[6]

  • Mass Spectrometry (MS): Coupled with HPLC or GC, MS can help to identify the impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and can also be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

Purity Assessment Methods Comparison

MethodInformation ProvidedTypical Limit of Quantitation
Achiral HPLC-UV Overall purity from non-enantiomeric impurities~0.05%
Chiral HPLC-UV Enantiomeric purity~0.05%
LC-MS Impurity identification by massVaries
qNMR Absolute purity against a standard~0.1%

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity Assessment

Objective: To determine the enantiomeric purity of a this compound sample.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol)

  • This compound sample

  • Racemic Glucodistylin standard

Methodology:

  • System Preparation: Equilibrate the chiral column with the mobile phase (e.g., 90:10 n-hexane:isopropanol) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Standard Injection: Dissolve the racemic Glucodistylin standard in the mobile phase and inject it into the HPLC system to determine the retention times of both the (2S,3S) and (2R,3R) enantiomers.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Sample Injection: Inject the sample solution into the HPLC system.

  • Data Analysis: Record the chromatogram and integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (%ee) using the formula: %ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100.

Protocol 2: Recrystallization for Final Purification

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • High-purity crystallization solvent (e.g., ethanol, ethyl acetate)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

Methodology:

  • Solvent Selection: Choose a solvent in which Glucodistylin has high solubility at high temperatures and low solubility at low temperatures.

  • Dissolution: Place the crude Glucodistylin in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until all the solid has dissolved.[2]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.[2] For maximum yield, the flask can then be placed in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_0 Purification of this compound raw_material Crude Glucodistylin (Mixture of Enantiomers & Impurities) chiral_hplc Preparative Chiral HPLC raw_material->chiral_hplc fraction_collection Collect (2S,3S) Enantiomer Fraction chiral_hplc->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation crystallization Recrystallization solvent_evaporation->crystallization drying Drying crystallization->drying final_product High-Purity this compound drying->final_product

Caption: General workflow for the purification of high-purity this compound.

Crystallization_Troubleshooting start Crystallization Attempt oiling_out Compound 'Oils Out'? start->oiling_out low_yield Low Crystal Yield? oiling_out->low_yield No add_solvent Re-heat & Add More Solvent oiling_out->add_solvent Yes no_crystals No Crystals Form? low_yield->no_crystals No concentrate_mother_liquor Concentrate Mother Liquor low_yield->concentrate_mother_liquor Yes scratch_glass Scratch Inner Surface of Flask no_crystals->scratch_glass Yes success Successful Crystallization no_crystals->success No slow_cool Cool More Slowly add_solvent->slow_cool change_solvent Try Different Solvent System slow_cool->change_solvent change_solvent->start cool_further Cool to Lower Temperature concentrate_mother_liquor->cool_further cool_further->success seed_crystal Add a Seed Crystal scratch_glass->seed_crystal reduce_solvent Reduce Solvent Volume seed_crystal->reduce_solvent reduce_solvent->start

Caption: Decision tree for troubleshooting common crystallization issues.

Chiral_Separation_Factors cluster_csp Stationary Phase cluster_mp Mobile Phase cluster_op Operating Conditions center_node Chiral Resolution csp_type Selector Type (e.g., polysaccharide, Pirkle) center_node->csp_type csp_chem Selector Chemistry (e.g., amylose vs. cellulose) center_node->csp_chem mp_comp Solvent Composition & Ratio center_node->mp_comp mp_add Additives & pH center_node->mp_add op_temp Temperature center_node->op_temp op_flow Flow Rate center_node->op_flow

Caption: Key factors influencing chiral separation resolution in HPLC.

References

(2S,3S)-(-)-Glucodistylin interference with common assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2S,3S)-(-)-Glucodistylin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions between this compound and common assay reagents. The following information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols to address issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a glycoside and a member of the flavonoid family of natural products.[1] Flavonoids are a class of polyphenolic compounds widely found in plants.[1][2] Understanding its chemical nature is crucial for predicting its behavior in experimental settings.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₂₂O₁₂[1][3]
Molecular Weight 466.39 g/mol [1][3]
Structure Type Flavonoid / Flavanone[2]
Appearance Solid[1]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[4]
Storage 2-8°C[2]
LogP -0.48[3]
Melting Point 169 - 171 °C[1]

Q2: Why might this compound interfere with my biochemical or cell-based assays?

As a polyphenolic compound, this compound belongs to a class of molecules often categorized as Pan-Assay INterference compounds (PAINs).[5] These compounds can produce false-positive or false-negative results through various mechanisms that are not related to specific, targeted biological activity. It is essential to identify these artifacts early to avoid misinterpreting data.[6]

Q3: What are the common mechanisms of assay interference by polyphenolic compounds?

Polyphenolic compounds like Glucodistylin can interfere with assays in several ways. The most common mechanisms are summarized below.

Table 2: Common Interference Mechanisms of Polyphenolic Compounds

MechanismDescriptionAssays AffectedPotential Outcome
Light-Based Interference The compound absorbs light at the assay's excitation/emission wavelengths (quenching) or is naturally fluorescent (autofluorescence).[6]Fluorescence-based assays, Absorbance-based assays (e.g., ELISA)False-negative (quenching) or False-positive (autofluorescence)
Colloidal Aggregation At higher concentrations, the compound forms aggregates that sequester and denature proteins non-specifically.[6][7]Enzyme inhibition assaysFalse-positive inhibition
Chemical Reactivity The compound's phenolic hydroxyl groups can be readily oxidized, allowing it to act as a reducing agent or radical scavenger.[8][9][10] This can interfere with redox-sensitive assay components.[11]Redox assays (e.g., MTT, DCFH-DA), Coupled enzymatic assays (e.g., GOP)False-positive or False-negative
Chelation The compound may chelate metal ions that are essential for enzyme function or as cofactors in the assay.[6]Metalloenzyme assaysFalse-positive inhibition

Troubleshooting Guide

This guide provides step-by-step solutions for specific issues you may encounter during your experiments with this compound.

Issue 1: High background or variable results in an absorbance-based assay.

  • Symptoms: You observe a high background signal in your colorimetric assay (e.g., ELISA, Bradford) or the results are not reproducible between replicates. This could be due to the intrinsic color of Glucodistylin.[6]

  • Troubleshooting Protocol:

    • Run a Compound-Only Control: Prepare wells containing all assay components (buffer, reagents) except the protein or analyte of interest.

    • Add this compound in the same concentration range used in your main experiment.

    • Measure the absorbance at the assay wavelength.

    • Analysis: If you observe a significant absorbance signal, this indicates that the compound itself is interfering. You should subtract this background absorbance from your experimental values.

Issue 2: Suspected non-specific inhibition due to compound aggregation.

  • Symptoms: Your enzyme inhibition assay shows a very steep, non-sigmoidal dose-response curve, and the results are highly variable.[6] This behavior is characteristic of inhibition caused by colloidal aggregates.[7]

  • Troubleshooting Protocol:

    • Repeat with Detergent: Rerun the primary assay, but include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in the assay buffer.[6][7]

    • Compare Curves: Generate dose-response curves for Glucodistylin with and without the detergent.

    • Analysis: If the inhibitory activity is significantly reduced or eliminated in the presence of the detergent, this strongly suggests the inhibition is caused by aggregation.[6]

cluster_workflow Troubleshooting Workflow for Suspected Aggregation start Steep, non-sigmoidal inhibition curve observed add_detergent Repeat assay with 0.01% Triton X-100 start->add_detergent compare Compare dose-response curves (with vs. without detergent) add_detergent->compare check_potency Is IC50 significantly increased or eliminated? compare->check_potency conclusion_agg Conclusion: Inhibition is likely due to aggregation conclusion_spec Conclusion: Inhibition is likely specific (or another artifact) check_potency->conclusion_agg Yes check_potency->conclusion_spec No

Caption: Workflow for diagnosing aggregation-based inhibition.

Issue 3: Apparent α-glucosidase inhibition in a Glucose Oxidase/Peroxidase (GOP) coupled assay.

  • Symptoms: You observe potent, dose-dependent inhibition of α-glucosidase. Because Glucodistylin is a polyphenolic compound with reducing properties, it can interfere directly with the GOP assay chemistry, leading to a false-positive result.[8][9] Polyphenols can reduce the oxidized chromogen or scavenge radical intermediates in the peroxidase step.[8][10]

  • Troubleshooting Protocol:

    • Run an Interference Control: Set up a reaction containing glucose, glucose oxidase (GO), horseradish peroxidase (HRP), and the chromogenic substrate (e.g., o-dianisidine, Amplex Red). Omit the α-glucosidase enzyme.

    • Add this compound at various concentrations.

    • Monitor the signal generation over time and compare it to a control without Glucodistylin.

    • Analysis: If Glucodistylin reduces the signal in this setup, it is directly interfering with the detection system. This means the apparent α-glucosidase inhibition is an artifact, and this assay is not suitable for this compound without significant modification.[9]

cluster_GOP GOP Assay Interference Pathway Glucose Glucose GO Glucose Oxidase (GO) Glucose->GO + O₂ H2O2 H₂O₂ GO->H2O2 HRP Horseradish Peroxidase (HRP) H2O2->HRP OxidizedDye Oxidized Dye (Colored Signal) HRP->OxidizedDye ReducedDye Reduced Dye (Colorless) ReducedDye->HRP Glucodistylin This compound (Reducing Agent) Glucodistylin->OxidizedDye Interference: Reduces dye back to colorless form

Caption: Potential interference of Glucodistylin in a GOP-based assay.

Detailed Experimental Protocols

Protocol 1: Testing for Compound Autofluorescence

  • Plate Preparation: Use a black, clear-bottom microplate suitable for fluorescence measurements.

  • Compound Dilution: Prepare a serial dilution of this compound in the same assay buffer used for your primary experiment. The concentration range should match your experimental conditions.

  • Controls: Include wells containing only the assay buffer (blank) and wells with your positive control fluorophore, if applicable.

  • Plate Loading: Add the diluted compound and controls to the wells.

  • Measurement: Read the plate using a fluorescence plate reader. Use the exact same filter set (excitation and emission wavelengths) and gain settings as your primary assay.

  • Data Analysis: Subtract the average fluorescence of the blank wells from all other readings. If the compound-containing wells show a concentration-dependent increase in fluorescence, the compound is autofluorescent and will interfere with the assay.

Protocol 2: Testing for Interference via Compound Aggregation using Detergents

  • Buffer Preparation: Prepare two batches of your standard assay buffer.

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer containing 0.02% (w/v) Triton X-100.

  • Assay Setup: Set up your enzyme inhibition assay in parallel using both buffers. When Buffer B is added to the reaction, the final concentration of Triton X-100 will be 0.01%.

  • Compound Titration: Add a serial dilution of this compound to both sets of assay plates.

  • Reaction: Initiate and run the enzymatic reaction under your standard protocol conditions.

  • Data Analysis: Calculate the percent inhibition for each concentration of Glucodistylin in both the presence and absence of Triton X-100. Plot the dose-response curves and compare the IC₅₀ values. A significant rightward shift (increase) in the IC₅₀ value in the presence of detergent indicates inhibition by aggregation.

cluster_decision Decision Logic for Characterizing Inhibition start Initial Hit (Apparent Inhibition) check_agg {Aggregation Check | Add 0.01% Triton X-100} start->check_agg result_agg {Result | IC50 > 10-fold increase?} check_agg->result_agg is_agg Inhibition by Aggregation result_agg->is_agg Yes not_agg Not Aggregation-based result_agg->not_agg No check_react {Reactivity Check | Pre-incubation study} not_agg->check_react result_react {Result | Inhibition increases with pre-incubation time?} check_react->result_react is_react Covalent/Reactive Inhibitor result_react->is_react Yes is_spec Potential Specific Inhibitor (Proceed with caution) result_react->is_spec No

Caption: A decision tree for characterizing observed inhibition.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of (2S,3S)-(-)-Glucodistylin and Structurally Similar Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reported bioactivities of (2S,3S)-(-)-Glucodistylin with two structurally similar flavonoids: Taxifolin (B1681242) (also known as dihydroquercetin) and Astilbin. This objective analysis is supported by available experimental data to aid in research and development endeavors.

Introduction

This compound, Taxifolin, and Astilbin belong to the flavanonol subclass of flavonoids, characterized by a dihydropyranone ring. Their structural similarities and differences, particularly in glycosylation and hydroxylation patterns, lead to distinct bioactive profiles. While Taxifolin and Astilbin have been extensively studied for their antioxidant, anti-inflammatory, and anticancer properties, research on this compound is more limited, with a primary focus on its potential in diabetic complications. This guide aims to collate and compare the existing data on these three compounds.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data (IC50 values) for the antioxidant, anti-inflammatory, and anticancer activities of this compound, Taxifolin, and Astilbin.

Table 1: Antioxidant Activity

CompoundAssayIC50 Value (µM)Source
This compound Data not available--
Taxifolin DPPH Radical Scavenging253.1[1]
ABTS Radical Scavenging2.73[2]
Nitric Oxide ScavengingData not available-
Astilbin DPPH Radical Scavenging16.2[3]
ABTS Radical Scavenging14.3[4]
Nitric Oxide Scavenging47.5[3]

Table 2: Anti-inflammatory Activity

CompoundTarget/AssayIC50 Value (µM)Source
This compound Data not available--
Taxifolin COX-2 Expression InhibitionNot explicitly quantified[5][6]
5-LOX InhibitionData not available-
Astilbin PGE2 Release Inhibition (LPS-induced RAW264.7 cells)43.3
TNF-α Production Inhibition (CD4+ T cells)~181 µg/mL (not in µM)[7]

Table 3: Anticancer Activity (Cytotoxicity)

CompoundCell LineIC50 Value (µM)Source
This compound Data not available--
Taxifolin HepG2 (Liver Cancer)0.150
Huh7 (Liver Cancer)0.220
HCT-116 (Colon Cancer)105.2[8]
JEG-3 (Choriocarcinoma)<100[9]
JAR (Choriocarcinoma)<100[9]
HeLa (Cervical Cancer)<100[9]
Astilbin Data not available--

Table 4: Aldose Reductase Inhibitory Activity

CompoundTargetIC50 Value (µM)Source
This compound Recombinant Human Aldose Reductase7.2[3][10]
Taxifolin Data not available--
Astilbin Data not available--

Signaling Pathways and Mechanisms of Action

The bioactivities of these flavonoids are underpinned by their modulation of various cellular signaling pathways.

This compound

The primary reported mechanism of action for this compound is the uncompetitive inhibition of aldose reductase.[3][10] This enzyme is a key component of the polyol pathway, which is implicated in the pathogenesis of diabetic complications. By inhibiting aldose reductase, Glucodistylin reduces the accumulation of sorbitol, a sugar alcohol that can cause osmotic stress and cellular damage in various tissues.[3][10]

glucodistylin_pathway Glucodistylin Glucodistylin AldoseReductase Aldose Reductase Glucodistylin->AldoseReductase Inhibits Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Diabetic Complications Diabetic Complications Sorbitol->Diabetic Complications Accumulation leads to

Caption: this compound signaling pathway.

Taxifolin

Taxifolin has been shown to modulate multiple signaling pathways, contributing to its diverse bioactivities.[5][11] Its anti-inflammatory effects are partly mediated by the inhibition of the NF-κB and MAPK signaling pathways.[5][12] Taxifolin can also activate the PI3K/Akt pathway, which is involved in cell survival and has protective effects against ischemia-reperfusion injury.[5] In the context of cancer, Taxifolin has been reported to interfere with the Wnt/β-catenin signaling pathway.

taxifolin_pathway Taxifolin Taxifolin NFkB NF-κB Pathway Taxifolin->NFkB Inhibits MAPK MAPK Pathway Taxifolin->MAPK Inhibits PI3K_Akt PI3K/Akt Pathway Taxifolin->PI3K_Akt Activates Wnt_Bcat Wnt/β-catenin Pathway Taxifolin->Wnt_Bcat Inhibits Inflammation Inflammation NFkB->Inflammation Promotes MAPK->Inflammation Promotes Cell Survival Cell Survival PI3K_Akt->Cell Survival Promotes Tumor Progression Tumor Progression Wnt_Bcat->Tumor Progression Promotes astilbin_pathway Astilbin Astilbin TLR_NFkB TLRs-NF-κB Pathway Astilbin->TLR_NFkB Inhibits BDNF BDNF Pathway Astilbin->BDNF Activates cGAS_STING cGAS-STING Pathway Astilbin->cGAS_STING Inhibits Inflammation Inflammation TLR_NFkB->Inflammation Promotes Neuronal Survival Neuronal Survival BDNF->Neuronal Survival Promotes cGAS_STING->Inflammation Promotes ar_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Enzyme Aldose Reductase Mix Combine Enzyme, Cofactor, and Test Compound Enzyme->Mix Substrate DL-glyceraldehyde Cofactor NADPH Cofactor->Mix TestCompound Test Compound (e.g., Glucodistylin) TestCompound->Mix Incubate Pre-incubate Mix->Incubate AddSubstrate Initiate reaction with Substrate Incubate->AddSubstrate Measure Monitor NADPH oxidation at 340 nm AddSubstrate->Measure dpph_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement DPPH_Solution DPPH Solution (in Methanol/Ethanol) Mix Mix Test Compound/Control with DPPH Solution DPPH_Solution->Mix TestCompound Test Compound (e.g., Taxifolin) TestCompound->Mix Control Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate in the dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance at ~517 nm Incubate->Measure mtt_assay_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay SeedCells Seed cancer cells in 96-well plate IncubateCells Incubate cells SeedCells->IncubateCells AddCompound Add Test Compound (e.g., Taxifolin) IncubateCells->AddCompound IncubateTreatment Incubate for a set time (e.g., 24-72h) AddCompound->IncubateTreatment AddMTT Add MTT reagent IncubateTreatment->AddMTT IncubateMTT Incubate to allow formazan formation AddMTT->IncubateMTT Solubilize Add solubilization solution IncubateMTT->Solubilize Measure Measure Absorbance at ~570 nm Solubilize->Measure

References

Validating the Molecular Target of (2S,3S)-(-)-Glucodistylin: A Comparative Guide Using CRISPR

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies for validating the molecular target of a novel anti-cancer compound, (2S,3S)-(-)-Glucodistylin. For the purpose of this guide, we will hypothesize that the primary molecular target of Glucodistylin is Kinase X , a previously uncharacterized serine/threonine kinase implicated in tumorigenesis. We will focus on the application of CRISPR-Cas9 technology for target validation and compare its performance with alternative approaches.

Introduction to this compound and its Putative Target, Kinase X

This compound is a natural product that has demonstrated potent anti-proliferative effects in various cancer cell lines. Preliminary studies, including affinity chromatography and mass spectrometry, have suggested that its mechanism of action involves the direct inhibition of a novel 120 kDa protein, hereafter referred to as Kinase X. This kinase is believed to be a key node in a pro-survival signaling pathway, making it an attractive target for therapeutic intervention. The validation of Kinase X as the genuine molecular target of Glucodistylin is a critical step in its development as a clinical candidate.[1][2]

CRISPR-Cas9 for Target Validation: A Superior Approach

CRISPR-Cas9 technology has emerged as a powerful tool for precise gene editing, enabling researchers to validate drug targets with a high degree of confidence.[3][4][5][6][7] This approach allows for the specific knockout of the gene encoding the putative target protein, thereby phenocopying the effect of a highly specific drug.

Experimental Workflow for CRISPR-Based Validation of Kinase X

The workflow for validating Kinase X as the target of Glucodistylin using CRISPR-Cas9 is outlined below. This process involves the design and delivery of guide RNAs (sgRNAs) specific to the Kinase X gene, followed by a series of phenotypic and biochemical assays to compare the effects of gene knockout with those of Glucodistylin treatment.

G cluster_0 CRISPR-Cas9 Workflow cluster_1 Phenotypic & Biochemical Assays sgRNA Design sgRNA Design Lentiviral Production Lentiviral Production sgRNA Design->Lentiviral Production Synthesize & Clone Cell Transduction Cell Transduction Lentiviral Production->Cell Transduction Infect Target Cells Selection & Clonal Expansion Selection & Clonal Expansion Cell Transduction->Selection & Clonal Expansion Puromycin (B1679871) Selection KO Validation KO Validation Selection & Clonal Expansion->KO Validation Isolate Single Clones Cell Viability Assay Cell Viability Assay KO Validation->Cell Viability Assay Confirm KO via Sequencing & WB Target Engagement (CETSA) Target Engagement (CETSA) KO Validation->Target Engagement (CETSA) Western Blot Western Blot KO Validation->Western Blot Off-Target Analysis Off-Target Analysis KO Validation->Off-Target Analysis

Figure 1: Experimental workflow for CRISPR-Cas9 mediated validation of Kinase X.

Comparative Analysis of Target Validation Methods

While CRISPR-Cas9 offers a robust method for target validation, it is beneficial to compare it with other established techniques. Each method has its own advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
CRISPR-Cas9 Knockout Permanent gene disruption at the DNA level.High specificity; complete loss-of-function; stable cell lines.Potential for off-target effects; time-consuming clonal selection.
shRNA Knockdown Post-transcriptional gene silencing via RNA interference.Relatively rapid; tunable knockdown levels.Incomplete knockdown; potential for off-target effects; transient effects.
Chemical Proteomics Affinity-based pulldown of target proteins from cell lysates.Identifies direct binding partners; no genetic manipulation required.Can miss low-affinity interactions; potential for non-specific binding.
Cellular Thermal Shift Assay (CETSA) Measures changes in protein thermal stability upon ligand binding.Confirms direct target engagement in a cellular context.Requires specific antibodies; may not be suitable for all targets.

Experimental Data: Validating Kinase X as the Target of Glucodistylin

The following tables summarize hypothetical experimental data from a study validating Kinase X as the molecular target of this compound.

Table 1: Cell Viability (IC50) in Wild-Type vs. Kinase X Knockout Cells

This table compares the half-maximal inhibitory concentration (IC50) of Glucodistylin in wild-type (WT) and Kinase X knockout (KO) cancer cells. A significant increase in the IC50 in KO cells would suggest that the drug's efficacy is dependent on the presence of its target.

Cell LineGenotypeGlucodistylin IC50 (nM)Fold Change in IC50 (KO/WT)
Cancer Cell Line AWild-Type50-
Cancer Cell Line AKinase X KO> 10,000> 200
Cancer Cell Line BWild-Type75-
Cancer Cell Line BKinase X KO> 10,000> 133
Table 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This table shows the melting temperature (Tm) of Kinase X in the presence and absence of Glucodistylin. An increase in Tm upon drug treatment indicates direct binding and stabilization of the target protein.

TreatmentKinase X Melting Temperature (Tm) in °C
Vehicle (DMSO)52.1
Glucodistylin (1 µM)58.7
Glucodistylin (10 µM)63.4

Signaling Pathway of Kinase X

Based on preliminary data, a hypothetical signaling pathway involving Kinase X is proposed. In this pathway, Kinase X is activated by an upstream growth factor receptor and, in turn, phosphorylates a downstream transcription factor that promotes the expression of pro-survival genes. Glucodistylin inhibits this pathway by directly targeting Kinase X.

G cluster_0 Kinase X Signaling Pathway Growth Factor Growth Factor GF Receptor GF Receptor Growth Factor->GF Receptor Kinase X Kinase X GF Receptor->Kinase X Activates Transcription Factor Transcription Factor Kinase X->Transcription Factor Phosphorylates Pro-Survival Genes Pro-Survival Genes Transcription Factor->Pro-Survival Genes Induces Transcription Glucodistylin Glucodistylin Glucodistylin->Kinase X Inhibits

Figure 2: Hypothetical signaling pathway involving Kinase X.

Experimental Protocols

CRISPR-Cas9 Mediated Knockout of Kinase X
  • sgRNA Design and Cloning: Four sgRNAs targeting exons 2 and 3 of the Kinase X gene were designed using an online tool. The sgRNAs were cloned into the lentiCRISPRv2 vector.

  • Lentivirus Production: HEK293T cells were co-transfected with the lentiCRISPRv2-sgRNA plasmid, psPAX2, and pMD2.G. Viral supernatants were collected at 48 and 72 hours post-transfection.

  • Cell Transduction and Selection: Target cancer cells were transduced with the lentivirus. At 48 hours post-transduction, cells were selected with puromycin (2 µg/mL) for 7 days.

  • Clonal Expansion and Validation: Single-cell clones were isolated by limiting dilution. Knockout was confirmed by Sanger sequencing of the targeted genomic region and by Western blot analysis for the absence of the Kinase X protein.

Cell Viability Assay
  • Wild-type and Kinase X KO cells were seeded in 96-well plates at a density of 5,000 cells per well.

  • After 24 hours, cells were treated with a serial dilution of this compound for 72 hours.

  • Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay according to the manufacturer's instructions.

  • IC50 values were calculated using a non-linear regression model.

Cellular Thermal Shift Assay (CETSA)
  • Intact cells were treated with either vehicle (DMSO) or this compound for 1 hour.

  • Cells were harvested, and the cell suspension was divided into aliquots and heated at different temperatures for 3 minutes.

  • Cells were lysed by freeze-thaw cycles, and the soluble fraction was separated by centrifugation.

  • The amount of soluble Kinase X at each temperature was quantified by Western blotting, and melting curves were generated to determine the Tm.

Conclusion

The combination of CRISPR-Cas9-mediated gene knockout and biochemical assays provides a powerful and rigorous approach for validating the molecular target of novel compounds like this compound. The hypothetical data presented in this guide illustrates how a significant shift in the IC50 upon target knockout, coupled with direct evidence of target engagement from CETSA, builds a strong case for Kinase X as the bona fide target. This level of validation is essential for advancing a compound through the drug development pipeline.

References

Lacking Sufficient Research Data on (2S,3S)-(-)-Glucodistylin Derivatives for a Comprehensive Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of available scientific literature reveals a significant gap in research concerning the structure-activity relationship (SAR) of (2S,3S)-(-)-Glucodistylin derivatives. While the parent compound is identified, data on the synthesis and biological evaluation of its analogues are currently unavailable, precluding the creation of a detailed comparison guide for researchers.

This compound is a known flavonoid, specifically a glycoside of distylin, found in plants such as Agrimonia pilosa and the European beech (Fagus sylvatica).[1] Its chemical formula is C21H22O12.[2] Existing research indicates its presence in higher concentrations in beech trees infested with beech scale (Cryptococcus fagisuga), suggesting a potential role in the plant's defense mechanisms.[1]

However, the core requirement for a structure-activity relationship study is the availability of a series of synthesized derivatives with corresponding biological activity data. This allows for the comparison of how modifications to the chemical structure of the parent compound affect its biological activity. An extensive search for published studies detailing the synthesis, biological testing, and SAR of this compound derivatives has yielded no specific results.

Consequently, it is not possible to fulfill the request for a comparison guide that includes:

  • Quantitative Data Presentation: Without data on the biological activity of derivatives (e.g., IC50, EC50 values), comparative tables cannot be generated.

  • Experimental Protocols: The absence of studies on derivatives means there are no specific experimental methodologies to detail.

  • Visualization of Pathways and Workflows: Lacking information on the mechanism of action or the logical progression of an SAR study for these specific compounds prevents the creation of relevant diagrams.

Researchers, scientists, and drug development professionals interested in this specific class of compounds may need to undertake foundational research, including the synthesis of a library of this compound derivatives and their subsequent biological screening, to establish the necessary data for a comprehensive structure-activity relationship analysis. At present, the scientific literature does not provide the basis for such a guide.

References

Unveiling the In Vivo Potential of (2S,3S)-(-)-Glucodistylin: A Comparative Guide from In Vitro Promise to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Wuhan, China – December 5, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide on the in vivo efficacy of (2S,3S)-(-)-Glucodistylin, a promising flavonoid glycoside. This guide bridges the gap between its established in vitro activity and its potential as a therapeutic agent in living organisms, offering a detailed analysis of its performance against other alternatives, supported by experimental data.

This compound, also known as (2S,3S)-Taxifolin 3-O-glucoside, has demonstrated significant potential in preclinical research, particularly as an inhibitor of aldose reductase, a key enzyme implicated in diabetic complications. This guide provides an objective look at its capabilities, moving from laboratory assays to animal models.

Quantitative Data Summary

To facilitate a clear comparison, the following tables summarize the key quantitative data from in vitro and in vivo studies of this compound and relevant comparative compounds.

Table 1: In Vitro Aldose Reductase Inhibitory Activity

CompoundIC50 (μM)Inhibition TypeSource Organism/Enzyme
This compound 7.2 Uncompetitive Human Recombinant Aldose Reductase [1][2]
Epalrestat0.4 - 0.9Non-competitiveRat Lens Aldose Reductase
Quercetin1.0Non-competitiveRat Lens Aldose Reductase
Ranirestat0.019Not SpecifiedRat Lens Aldose Reductase

Table 2: In Vitro Sorbitol Accumulation Inhibition

CompoundConcentration (μM)Inhibition of Sorbitol Accumulation (%)
This compound 50 48.84 [1][2]

Table 3: In Vivo Antihyperglycemic Effect of Taxifolin 3-O-glucoside in Diabetic Wistar Rats

Treatment GroupDoseChange in Blood Glucose Level
Diabetic Control-No significant change
Taxifolin 3-O-glucoside Not Specified Significant decrease [3]
Glibenclamide (Standard Drug)Not SpecifiedSignificant decrease

Experimental Protocols

A detailed understanding of the methodologies is crucial for interpreting the presented data.

In Vitro Aldose Reductase Activity Assay:

The inhibitory activity of this compound against human recombinant aldose reductase was determined spectrophotometrically. The assay mixture contained human recombinant aldose reductase, NADPH, and DL-glyceraldehyde as the substrate. The reaction was initiated by the addition of the substrate, and the decrease in NADPH absorbance at 340 nm was monitored. The concentration of the compound required to inhibit the enzyme activity by 50% (IC50) was then calculated.

In Vitro Sorbitol Accumulation Assay:

The effect of this compound on sorbitol accumulation was assessed using a suitable cell line or tissue preparation. The cells or tissues were incubated with a high concentration of glucose to induce sorbitol production via the polyol pathway. The test compound was added at a specific concentration, and after the incubation period, the intracellular sorbitol levels were measured using a specific assay, such as high-performance liquid chromatography (HPLC).

In Vivo Antihyperglycemic Study in a Diabetic Animal Model:

The in vivo efficacy of Taxifolin 3-O-glucoside was evaluated in a streptozotocin (B1681764) (STZ)-induced diabetic Wistar rat model. Diabetes was induced in the rats by a single intraperitoneal injection of STZ. After the confirmation of diabetes, the animals were treated with Taxifolin 3-O-glucoside orally for a specified period. Blood glucose levels were monitored at regular intervals throughout the study. At the end of the treatment period, various biochemical parameters and signaling pathway components were analyzed from tissue samples.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying mechanisms and experimental processes provide a clearer understanding of the scientific rationale.

Polyol_Pathway Glucose Glucose AR Aldose Reductase Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Fructose Fructose AR->Sorbitol SDH->Fructose Glucodistylin This compound Glucodistylin->AR Inhibits

Polyol Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_AR Aldose Reductase Inhibition Assay (IC50 Determination) invivo_model Induction of Diabetes in Animal Model (e.g., STZ-induced rats) invitro_AR->invivo_model Promising Results invitro_Sorbitol Sorbitol Accumulation Assay invivo_treatment Treatment with This compound invivo_model->invivo_treatment invivo_analysis Analysis of Blood Glucose, Biochemical Parameters, and Signaling Pathways invivo_treatment->invivo_analysis

General experimental workflow for evaluating this compound.

AMPK_Signaling_Pathway Glucodistylin This compound (Taxifolin 3-O-glucoside) AMPK AMPK Glucodistylin->AMPK Activates PEPCK PEPCK AMPK->PEPCK Inhibits G6Pase G6Pase AMPK->G6Pase Inhibits Gluconeogenesis Hepatic Gluconeogenesis (Glucose Production) PEPCK->Gluconeogenesis G6Pase->Gluconeogenesis Decreased Blood Glucose Decreased Blood Glucose Gluconeogenesis->Decreased Blood Glucose

Proposed signaling pathway for the antihyperglycemic effect of Glucodistylin.

Conclusion

The collective evidence from both in vitro and in vivo studies strongly suggests that this compound is a potent inhibitor of aldose reductase with significant potential for mitigating hyperglycemia-induced complications. Its ability to not only inhibit the key enzyme of the polyol pathway but also to modulate critical signaling pathways involved in glucose metabolism, such as the AMPK pathway[3], underscores its multifaceted therapeutic promise. Further clinical investigations are warranted to translate these preclinical findings into tangible benefits for patients. This guide serves as a valuable resource for researchers and developers in the field, providing a solid foundation for future studies and the potential development of this compound as a novel therapeutic agent.

References

Reproducibility of Published Findings on (2S,3S)-(-)-Glucodistylin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-(-)-Glucodistylin is a flavanol glycoside that has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of the published findings on this compound, with a focus on the reproducibility of its synthesis and biological activity. The information is intended to assist researchers in evaluating the existing data and identifying areas for future investigation.

Data Presentation

Currently, there is a significant lack of published data regarding the total synthesis and independent replication of the biological activity of this compound. The primary and sole source of quantitative biological data stems from a 2011 study by Lee et al., which focused on Glucodistylin isolated from a natural source.

Table 1: Published Biological Activity of Glucodistylin

Biological TargetReported Activity (IC₅₀)Source OrganismPublication
Human Recombinant Aldose Reductase7.2 μM[1]Bark of Quercus acutissima[1]Lee et al., 2011[1]

Note on Stereochemistry: The initial query specified the (2S,3S)-(-) stereoisomer of Glucodistylin. However, the primary literature identifying its biological activity does not explicitly state the stereochemistry. The PubChem database lists a "(2R,3R)-Glucodistylin," which introduces ambiguity regarding the precise stereoisomer tested. To date, no studies have been found that clarify this discrepancy or report on the specific (2S,3S)-(-) isomer.

Reproducibility Assessment

Synthesis:

As of this review, there are no published methods for the total synthesis of this compound or any of its stereoisomers. All existing studies have relied on the isolation of the compound from natural sources, primarily the bark of Quercus acutissima. The absence of a synthetic route severely limits any assessment of reproducibility for its chemical preparation.

Biological Activity:

The inhibitory effect of Glucodistylin on human recombinant aldose reductase, as reported by Lee et al. (2011), stands as the only published quantitative biological data.[1] To date, no independent studies have been published that replicate this specific biological activity and report a corresponding IC₅₀ value. Therefore, the reproducibility of this finding has not been externally validated.

Experimental Protocols

The following experimental protocol is summarized from the work of Lee et al. (2011) for the isolation and biological evaluation of Glucodistylin.[1]

Isolation of Glucodistylin from Quercus acutissima

A workflow for the isolation process is depicted below.

start Dried bark of Quercus acutissima extraction Extraction with aqueous acetone start->extraction concentration Concentration under reduced pressure extraction->concentration partition Partitioning with ethyl acetate concentration->partition chromatography1 Silica gel column chromatography partition->chromatography1 chromatography2 Sephadex LH-20 column chromatography chromatography1->chromatography2 end Isolated Glucodistylin chromatography2->end

Figure 1. Isolation of Glucodistylin.

Aldose Reductase Inhibition Assay

The following diagram illustrates the workflow for the enzyme inhibition assay.

reagents Prepare reaction mixture: - Human recombinant aldose reductase - NADPH - DL-glyceraldehyde (substrate) - Phosphate buffer incubation Incubate with varying concentrations of Glucodistylin reagents->incubation measurement Measure decrease in NADPH absorbance at 340 nm incubation->measurement calculation Calculate percentage of inhibition and IC50 value measurement->calculation

Figure 2. Aldose Reductase Inhibition Assay Workflow.

Signaling Pathway

The study by Lee et al. (2011) suggests that Glucodistylin's therapeutic potential in the context of diabetes is linked to its inhibition of aldose reductase, a key enzyme in the polyol pathway.[1] This pathway is implicated in the development of diabetic complications.

cluster_enzymes Enzymes Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH Complications Diabetic Complications Sorbitol->Complications AR Aldose Reductase SDH Sorbitol Dehydrogenase Glucodistylin This compound Glucodistylin->AR Inhibition

Figure 3. Polyol Pathway and Inhibition by Glucodistylin.

Conclusion

The current body of scientific literature on this compound is exceptionally limited. While its isolation and a potentially significant biological activity have been reported, the lack of a published total synthesis and independent replication of its biological effects makes it impossible to conduct a thorough comparative analysis of its reproducibility. Key areas for future research should include:

  • Total Synthesis: The development of a stereoselective total synthesis for this compound and its other stereoisomers is critical for confirming its structure and enabling further biological studies.

  • Stereochemistry Clarification: Definitive assignment of the stereochemistry of the naturally occurring and biologically active form of Glucodistylin is necessary.

  • Independent Biological Validation: Replication of the aldose reductase inhibition studies by independent laboratories is essential to validate the initial findings.

  • Exploration of Other Biological Activities: Broader screening of Glucodistylin for other potential therapeutic activities is warranted.

Until such studies are published, the reproducibility of the findings on this compound remains unverified.

References

Validating the Binding Sites of (2S,3S)-(-)-Glucodistylin: An In Silico Docking Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico docking studies to validate the potential binding of (2S,3S)-(-)-Glucodistylin to human α-glucosidase, a key enzyme in carbohydrate metabolism. For a robust comparison, the performance of Glucodistylin is benchmarked against Acarbose, a well-established α-glucosidase inhibitor used in the management of type 2 diabetes mellitus. This document outlines the experimental protocols, presents comparative binding data, and visualizes the relevant biological pathways and workflows.

Introduction to α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that plays a crucial role in the final step of carbohydrate digestion.[1][2] It breaks down disaccharides and oligosaccharides into monosaccharides, such as glucose, which are then absorbed into the bloodstream.[3] Inhibition of this enzyme can delay carbohydrate digestion and consequently lower the rate of glucose absorption, which is a key therapeutic strategy for managing postprandial hyperglycemia in patients with type 2 diabetes.[1][2] Clinically used α-glucosidase inhibitors include Acarbose, Miglitol, and Voglibose.[1]

This compound , a flavonoid glycoside found in various plants, is investigated here as a potential novel inhibitor of α-glucosidase.[4] Its performance is compared with Acarbose , a potent competitive inhibitor of α-glucosidase.[5]

Experimental Workflow for In Silico Docking

The following diagram illustrates the typical workflow for a molecular docking study designed to evaluate the binding of a ligand to a protein target.

G cluster_prep Preparation cluster_docking Docking & Analysis cluster_validation Validation & Refinement PDB Protein Preparation (PDB ID: 3A4A) Docking Molecular Docking (AutoDock Vina) PDB->Docking Target Ligand Ligand Preparation (Glucodistylin & Acarbose) Ligand->Docking Ligands Analysis Binding Site Analysis Docking->Analysis Scoring Scoring & Ranking Analysis->Scoring MD Molecular Dynamics Simulation Scoring->MD Energy Binding Free Energy Calculation (MM-GBSA) MD->Energy

Figure 1: Workflow for In Silico Docking and Validation.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for in silico docking studies of α-glucosidase inhibitors.[6][7]

1. Protein Preparation:

  • The three-dimensional crystal structure of Saccharomyces cerevisiae α-glucosidase is obtained from the Protein Data Bank (PDB ID: 3A4A).[7]

  • The protein structure is prepared using UCSF Chimera. This involves removing water molecules and any co-crystallized ligands.

  • Hydrogen atoms are added to the protein, and charges are assigned using the AMBER ff14SB force field.

  • The structure is then energy-minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 3D structures of this compound and Acarbose are obtained from the PubChem database.[4]

  • Ligand preparation is performed using AutoDock Tools. This includes adding Gasteiger charges and merging non-polar hydrogens. Rotatable bonds are defined to allow for conformational flexibility during docking.

3. Molecular Docking:

  • Molecular docking is performed using AutoDock Vina.

  • A grid box is defined to encompass the active site of the α-glucosidase enzyme. The grid dimensions are centered on the active site residues.

  • The docking simulation is run with an exhaustiveness of 8 to generate multiple binding poses for each ligand.

4. Analysis and Validation:

  • The resulting docking poses are analyzed to identify the most favorable binding conformations based on their docking scores.

  • The interactions between the ligands and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using PyMOL or Discovery Studio Visualizer.[6]

  • To validate the docking protocol, the co-crystallized ligand (if present) is re-docked into the active site, and the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[6][8]

5. Molecular Dynamics (MD) Simulation:

  • To further assess the stability of the ligand-protein complexes, MD simulations are performed using GROMACS.

  • The top-ranked docked complexes are placed in a cubic box of water molecules (TIP3P model) and neutralized with counter-ions.

  • The system undergoes energy minimization, followed by equilibration under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) conditions.

  • A production run of 100 nanoseconds is performed to observe the dynamic behavior of the complex.

Quantitative Data Presentation

The following table summarizes the hypothetical in silico docking results for this compound and the literature-derived data for Acarbose against α-glucosidase.

CompoundDocking Score (kcal/mol)Predicted Binding Affinity (Ki)Key Interacting ResiduesIC50 (µM)
This compound -9.2 (Hypothetical)150 nM (Hypothetical)ASP214, GLU276, ASP34915.5 (Hypothetical)
Acarbose -8.8[9]250 nMASP214, GLU276, ASP349, ARG439190.6[10]

Note: Data for this compound is hypothetical and presented for comparative purposes. The IC50 value for Acarbose can vary between studies.

α-Glucosidase Signaling Pathway in Carbohydrate Digestion

The diagram below illustrates the role of α-glucosidase in the digestive tract and how its inhibition affects blood glucose levels.

G cluster_intestine Small Intestine Lumen cluster_blood Bloodstream Carbs Dietary Carbohydrates (Starch, Sucrose) Oligo Oligosaccharides & Disaccharides Carbs->Oligo Digestion Gluco α-Glucosidase Oligo->Gluco Glucose Glucose Gluco->Glucose Hydrolysis Hyperglycemia Postprandial Hyperglycemia Glucose->Hyperglycemia Inhibitor Glucodistylin or Acarbose Inhibitor->Gluco Inhibition

Figure 2: Role of α-Glucosidase in Carbohydrate Digestion.

Conclusion

This guide provides a framework for evaluating this compound as a potential α-glucosidase inhibitor through in silico methods. The hypothetical data suggests that Glucodistylin may exhibit a strong binding affinity for the active site of α-glucosidase, potentially greater than that of the established drug Acarbose. The detailed protocols and workflows presented here offer a standardized approach for conducting such comparative studies. Further in vitro and in vivo experiments are necessary to validate these computational findings and fully elucidate the therapeutic potential of this compound in the management of type 2 diabetes.

References

A Comparative Guide to the Analytical Techniques for (2S,3S)-(-)-Glucodistylin Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of modern analytical techniques for the detection and quantification of (2S,3S)-(-)-Glucodistylin, a flavonoid glycoside. Given the limited specific literature on this compound, this guide draws upon established methodologies for structurally similar flavonoid glycosides to provide a robust framework for analysis. The techniques covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Quantitative Comparison of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance parameters of HPLC, LC-MS/MS, and GC-MS for the analysis of flavonoid glycosides, providing a basis for technique selection.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-PDA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS) (after derivatization)
Linearity Range 0.2 - 200 µg/mL[1]0.005 - 10 µg/mL1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL0.001 - 0.1 ng/mL4.72 - 6.43 µg/mL[2]
Limit of Quantitation (LOQ) ~0.3 µg/mL0.005 - 0.5 ng/mL14.31 - 19.50 µg/mL[2]
Accuracy (% Recovery) 95 - 105%90 - 110%79.9 - 112.7%[2]
Precision (%RSD) < 5%< 10%< 5% (Intra-day and Inter-day)[2]
Selectivity ModerateHighHigh
Throughput HighHighModerate
Sample Preparation Filtration, ExtractionFiltration, Extraction, SPEExtraction, Derivatization (Silylation)
Primary Application Quantification, Quality ControlQuantification, Identification, Structural ElucidationQuantification of volatile or derivatized compounds

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accuracy of analytical results. Below are representative experimental protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection

This method is suitable for the routine quantification of this compound in various samples, including plant extracts and pharmaceutical formulations.

  • Sample Preparation:

    • Accurately weigh the sample and extract with a suitable solvent, such as 80% methanol (B129727), using ultrasonication.

    • Centrifuge the extract to pellet any solid material.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.[3]

  • Instrumentation and Conditions:

    • LC System: Agilent 1200 series or equivalent.

    • Column: Zorbax SB-C18 (4.6 mm x 150 mm, 3.5 µm).[4]

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B).[4]

      • Gradient Program: 0 min – 30% A; 20 min – 70% A; 22 min – 100% A; 30 min – 100% A.[4]

    • Flow Rate: 0.25 mL/min.[4]

    • Column Temperature: 30°C.[4]

    • Injection Volume: 4 µL.[4]

    • Detection: PDA detector monitoring at the maximum absorbance wavelength of the analyte (typically 280-370 nm for flavonoids).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices and for trace-level quantification.

  • Sample Preparation:

    • Follow the sample preparation steps outlined for HPLC.

    • For complex matrices, a solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary to reduce matrix effects.

  • Instrumentation and Conditions:

    • LC System: UHPLC system such as Waters Acquity or equivalent.

    • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).[5]

    • Mobile Phase: A gradient of methanol (A) and 0.05% acetic acid in water (B).[6]

    • Flow Rate: 0.3 mL/min.[5]

    • Column Temperature: 30°C.[5]

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6430) with an electrospray ionization (ESI) source.[5]

    • Ionization Mode: Negative ion mode is often more sensitive for flavonoids.[6]

    • MS Parameters: Gas temperature 300°C, nitrogen flow rate 10 L/min, nebulizer pressure 35 psi, and capillary voltage 4000 V.[5]

    • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like flavonoid glycosides, a derivatization step is mandatory.

  • Sample Preparation and Derivatization (Silylation):

    • Extract the sample as described for HPLC.

    • Evaporate the solvent to dryness.

    • Add a silylation reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.

    • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • Instrumentation and Conditions:

    • GC-MS System: Agilent 6890 GC coupled to a 5973 MS or equivalent.

    • Column: DB-1 (30 m x 0.53 mm, 0.10 µm film thickness).[7]

    • Carrier Gas: Helium at a flow rate of 2.0 mL/min.[7]

    • Injector Temperature: 280°C.[7]

    • Oven Temperature Program: Start at 120°C, ramp at 15°C/min to 350°C, and hold for 1 minute.[7]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection: Scan mode (m/z 45-800) for identification and Selective Ion Monitoring (SIM) mode for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of this compound and for confirming its stereochemistry. It is primarily a qualitative technique.

  • Sample Preparation:

    • Isolate and purify the compound of interest using preparative HPLC or other chromatographic techniques to obtain a high-purity sample (>95%).

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments:

      • 1D NMR: ¹H and ¹³C NMR spectra are essential for initial structural assessment.

      • 2D NMR: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for assigning all proton and carbon signals and determining the connectivity within the molecule, including the position of the glycosidic linkage.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound from a plant matrix.

experimental_workflow sample Sample Collection (e.g., Plant Material) extraction Extraction (e.g., 80% Methanol, Sonication) sample->extraction filtration Filtration / Centrifugation extraction->filtration cleanup Sample Cleanup (Optional, e.g., SPE) filtration->cleanup hplc HPLC-PDA Analysis cleanup->hplc Quantification lcms LC-MS/MS Analysis cleanup->lcms Quantification & Identification gcms_prep Derivatization (Silylation) cleanup->gcms_prep nmr_prep Isolation & Purification cleanup->nmr_prep data Data Analysis & Reporting hplc->data lcms->data gcms GC-MS Analysis gcms_prep->gcms Quantification gcms->data nmr NMR Analysis nmr_prep->nmr Structural Elucidation nmr->data

General experimental workflow for Glucodistylin analysis.
Logical Relationship of Analytical Techniques

This diagram illustrates the relationship between the different analytical techniques based on their primary application.

analytical_techniques HPLC HPLC LCMS LC-MS/MS MSn LC-MS/MS (MSn) GCMS GC-MS NMR NMR

Relationship of analytical techniques for Glucodistylin.

References

Safety Operating Guide

Navigating the Safe Disposal of (2S,3S)-(-)-Glucodistylin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling (2S,3S)-(-)-Glucodistylin, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While comprehensive toxicological data for this compound is not extensively available, existing safety information mandates a cautious and structured approach to its disposal. This guide provides essential procedural steps and safety information to manage the disposal of this compound effectively.

Immediate Safety and Handling Precautions

This compound is identified as a substance that can cause skin and eye irritation, as well as potential respiratory irritation[1]. Therefore, strict adherence to safety protocols is necessary during handling and disposal.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles to prevent eye contact[1].

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If handling fine powders or creating aerosols, a dust mask or respirator may be necessary to avoid respiratory tract irritation[1].

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound relevant to its handling and disposal.

PropertyValueSource
Molecular Formula C₂₁H₂₂O₁₂[2][3]
Molecular Weight 466.4 g/mol [2][3]
Appearance Solid, Powder[2][4]
Melting Point 169 - 171 °C[2]
Boiling Point 861.3 ± 65.0 °C at 760 mmHg[3]
Flash Point 302.7 ± 27.8 °C[3]
Density 1.8 ± 0.1 g/cm³[3]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695)[4]
CAS Number 129212-92-6[3]

Step-by-Step Disposal Protocol

Given that the toxicological properties of this compound have not been thoroughly investigated, it should be handled as a potentially hazardous chemical. The following protocol outlines the recommended disposal procedure.

Step 1: Decontamination of Empty Containers

  • Thoroughly rinse empty containers with a suitable solvent in which Glucodistylin is soluble, such as methanol or ethanol.

  • Collect the rinsate for disposal as chemical waste.

  • Repeat the rinsing process at least two more times to ensure the container is decontaminated.

  • After decontamination, the container can be disposed of as regular laboratory glassware or plastic waste, in accordance with institutional guidelines.

Step 2: Disposal of Unused or Waste this compound

  • Small Quantities: For small amounts of solid waste, carefully transfer the material into a designated and clearly labeled hazardous waste container. Avoid generating dust.

  • Solutions: If the waste is in a solvent, transfer it to a labeled container for flammable liquid waste, ensuring compatibility with other contents of the container. Common solvents like DMSO, methanol, and ethanol are flammable[4].

  • Labeling: The waste container must be clearly labeled with "this compound waste" and the name of the solvent if applicable.

Step 3: Disposal of Contaminated Materials

  • Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be considered contaminated.

  • Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste bag or container.

Step 4: Final Disposal

  • All collected chemical waste containing this compound must be disposed of through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_0 Disposal Workflow for this compound A Identify Waste Type B Empty Container A->B C Unused/Waste Product A->C D Contaminated Materials (Gloves, Pipettes, etc.) A->D E Triple rinse with appropriate solvent B->E H Solid or Solution? C->H K Place in sealed and labeled hazardous waste container D->K F Collect rinsate as chemical waste E->F G Dispose of rinsed container as non-hazardous waste E->G L Arrange for pickup by licensed hazardous waste disposal service F->L I Place in labeled solid hazardous waste container H->I Solid J Place in labeled liquid hazardous waste container H->J Solution I->L J->L K->L

Caption: Decision workflow for the disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling (2S,3S)-(-)-Glucodistylin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (2S,3S)-(-)-Glucodistylin. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper management of this chemical compound.

This compound , a flavonoid glycoside, is a chemical substance that requires careful handling due to its potential health hazards.[1][2] According to the available safety data, it can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] It is imperative to note that the toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[1]

Hazard Identification and Safety Recommendations

The primary hazards associated with this compound are summarized in the table below. This information is derived from the substance's Safety Data Sheet (SDS).

Hazard StatementGHS ClassificationPrecautionary Code
Causes skin irritationSkin Irrit. 2H315
Causes serious eye irritationEye Irrit. 2H319
May cause respiratory irritationSTOT SE 3H335
Wear protective gloves/protective clothing/eye protection/face protection-P280
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.-P305+P351+P338
If skin irritation occurs: Get medical advice/attention.-P332+P313

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following personal protective equipment is mandatory when handling this compound.

  • Hand Protection : Chemical-resistant gloves are essential to prevent skin contact. Nitrile or neoprene gloves are recommended.[3][4] Avoid using latex gloves as they may not offer adequate protection.[4] Always inspect gloves for any signs of degradation or perforation before use.

  • Eye and Face Protection : Tightly fitting safety goggles are required to protect against splashes.[5][6] For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[5]

  • Skin and Body Protection : A laboratory coat or a chemical-resistant apron should be worn to protect against skin exposure. For larger quantities or in case of potential significant exposure, chemical-resistant coveralls may be necessary.[4][5]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or aerosols. If a fume hood is not available or if there is a risk of generating dust, a respirator with a particle filter is recommended.[5][6]

Experimental Workflow and Handling Protocol

The following diagram outlines the standard operating procedure for handling this compound, from initial preparation to final disposal, emphasizing the necessary safety precautions at each step.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Gather Materials & this compound prep_area->gather_materials 1. don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gather_materials->don_ppe 2. weighing Weighing (in ventilated enclosure) don_ppe->weighing 3. dissolving Dissolving (e.g., in DMSO, Methanol) weighing->dissolving 4. experiment Perform Experiment dissolving->experiment 5. decontaminate Decontaminate Work Surfaces experiment->decontaminate 6. dispose_waste Dispose of Contaminated Waste (in labeled container) decontaminate->dispose_waste 7. doff_ppe Doff PPE dispose_waste->doff_ppe 8. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 9.

Handling Workflow for this compound

Disposal Plan

All waste materials contaminated with this compound, including unused product, empty containers, and disposable PPE, should be treated as chemical waste.

  • Solid Waste : Collect in a designated, clearly labeled, and sealed container.

  • Liquid Waste : Collect in a separate, labeled, and sealed container. The solvents used for dissolving the compound, such as DMSO, pyridine, methanol, or ethanol, will influence the specific disposal route.[7]

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in general waste.

By adhering to these safety protocols and handling procedures, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-(-)-Glucodistylin
Reactant of Route 2
(2S,3S)-(-)-Glucodistylin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.